Methoxymethyl propionate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methoxymethyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCSMHIPYRALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methoxymethyl propionate synthesis protocol for laboratory scale
An In-depth Technical Guide to the Laboratory-Scale Synthesis of Methoxymethyl Propionate (B1217596)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the laboratory-scale synthesis of methoxymethyl propionate, with a primary focus on the most common and well-documented isomer, methyl 3-methoxypropionate. This compound serves as a valuable intermediate in organic synthesis and finds applications in various industries.
Introduction
This compound, predominantly synthesized as methyl 3-methoxypropionate, is prepared through a Michael addition reaction. This process involves the addition of methanol (B129727) to methyl acrylate (B77674) in the presence of a basic catalyst. The reaction is typically high-yielding and can be performed using standard laboratory equipment. This document outlines the reaction mechanism, a detailed experimental protocol, presentation of key quantitative data, and visual representations of the synthesis workflow.
Reaction Mechanism and Signaling Pathway
The synthesis of methyl 3-methoxypropionate from methanol and methyl acrylate proceeds via a base-catalyzed Michael addition. A strong base, such as sodium methoxide (B1231860), deprotonates methanol to form the methoxide anion, a potent nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester, methyl acrylate. The resulting enolate is then protonated by methanol to yield the final product and regenerate the methoxide catalyst.
Caption: Reaction pathway for the synthesis of methyl 3-methoxypropionate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of methyl 3-methoxypropionate based on established laboratory protocols.[1][2][3]
| Parameter | Value | Reference |
| Reactants | ||
| Methanol to Methyl Acrylate Molar Ratio | 2.0-3.0 : 1 | [1] |
| Catalyst | ||
| Catalyst Type | Sodium Methoxide or Potassium Methoxide | [1] |
| Catalyst Loading (wt% of methanol) | 5.3 - 14.3% | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 40 - 70 °C | [2][3] |
| Methyl Acrylate Addition Time | ≥ 10 hours (slow dropwise addition) | [1] |
| Post-addition Reaction Time | 2 - 6 hours | [1] |
| Neutralization | ||
| Neutralizing Agent | Concentrated Sulfuric Acid or 85% Phosphoric Acid | [1] |
| Neutralization Temperature | ≤ 35 °C | [1] |
| Yield and Purity | ||
| Product Yield | 77 - 91% | [1] |
| Product Purity (post-distillation) | > 99.5% | [1] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of methyl 3-methoxypropionate.[1][3]
Materials:
-
Methanol (anhydrous)
-
Methyl Acrylate (stabilized with a polymerization inhibitor)
-
Sodium Methoxide (solid or as a solution in methanol)
-
Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)
-
Round-bottom flask (four-necked) equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser
-
Heating mantle and cooling bath
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Into a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add the required amount of anhydrous methanol and the sodium methoxide catalyst.[1] The molar ratio of methanol to the total methyl acrylate to be added should be between 2.0:1 and 3.0:1.[1] The amount of sodium methoxide should be between 5.3% and 14.3% by weight of the methanol.[1]
-
Begin vigorous stirring of the methanol-catalyst mixture.
-
-
Addition of Methyl Acrylate:
-
Heat the reaction mixture to the desired temperature, typically between 45-60 °C.[1]
-
Slowly add the methyl acrylate dropwise from the dropping funnel over a period of at least 10 hours.[1] It is crucial to maintain a constant reaction temperature during the addition, as the reaction is exothermic.[3]
-
-
Reaction Completion:
-
After the addition of methyl acrylate is complete, continue to stir the reaction mixture at the set temperature for an additional 2-6 hours to ensure the reaction goes to completion.[1]
-
-
Neutralization:
-
Cool the reaction mixture to below 35 °C using a cooling bath.[1]
-
While stirring, slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst.[1] The amount of acid added should be sufficient to neutralize the base. This step is critical to prevent the reverse reaction during the subsequent distillation.[3]
-
-
Purification:
-
The crude product is then purified by fractional distillation.
-
Initially, unreacted methanol is distilled off at atmospheric pressure.
-
The desired product, methyl 3-methoxypropionate, is then distilled under reduced pressure. The boiling point of methyl 3-methoxypropionate is 142-143 °C at atmospheric pressure.[1][3]
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of methyl 3-methoxypropionate.
Safety Considerations
-
Methanol: is flammable and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Methyl Acrylate: is a flammable liquid and a lachrymator. It can polymerize violently if not properly inhibited. Ensure it is fresh and contains a polymerization inhibitor. Handle in a fume hood.
-
Sodium Methoxide: is a corrosive and water-reactive solid. Handle with care, avoiding contact with moisture and skin.
-
Concentrated Acids: are highly corrosive. Add slowly and carefully during the neutralization step, as the reaction can be exothermic.
-
The Michael addition reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.
This guide provides a robust framework for the laboratory-scale synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 2. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 3. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxymethyl propionate (B1217596) (CAS No. 70767-92-9) is an organic ester with the chemical formula C5H10O3. This document provides a comprehensive overview of its physical and chemical properties, compiled to support researchers, scientists, and professionals in drug development. The guide details available experimental and computed data, outlines a potential synthetic pathway, and addresses safety and handling considerations. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
Methoxymethyl propionate, systematically named methoxymethyl propanoate, is the ester of propionic acid and methoxymethanol. Its chemical structure is characterized by a propionyl group attached to a methoxymethyl group.
Molecular Structure:
Caption: 2D structure of this compound.
Physical Properties
Limited experimental data for the physical properties of this compound is publicly available. The following tables summarize the available computed and experimental data.
Table 1: General and Computed Physical Properties [1]
| Property | Value | Source |
| Molecular Formula | C5H10O3 | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| IUPAC Name | methoxymethyl propanoate | PubChem[1] |
| CAS Number | 70767-92-9 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | MedChemExpress[2] |
| XLogP3 | 0.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Exact Mass | 118.062994 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem (Computed)[1] |
Note: Due to a lack of publicly available experimental data, properties such as boiling point, melting point, and density for this compound could not be definitively ascertained.
Chemical Properties and Reactivity
As an ester, this compound is expected to undergo hydrolysis under both acidic and basic conditions to yield propionic acid and methoxymethanol. The presence of the ether linkage suggests it is relatively stable under neutral conditions.
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Analytical Protocols
Specific, validated analytical methods for the quantification and characterization of this compound are not widely published. However, standard analytical techniques for similar esters can be adapted.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A Certificate of Analysis for a commercial sample of this compound indicates a purity of 98.0% as determined by ¹H NMR.[2] While the specific parameters were not provided, a standard protocol for ¹H NMR analysis would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a 400 MHz or higher spectrometer.
5.2. Gas Chromatography (GC)
Gas chromatography would be a suitable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical GC method would involve a non-polar or medium-polarity capillary column and a flame ionization detector (FID).
Safety and Handling
General Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and some computed data are accessible, a notable lack of experimentally determined physical properties, detailed synthesis and analytical protocols, and specific safety information exists in the public domain. Researchers and drug development professionals working with this compound should proceed with caution and may need to determine these properties experimentally to ensure safe and effective use.
References
Methoxymethyl Propionate (CAS No. 70767-92-9): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available experimental data for Methoxymethyl propionate (B1217596) (CAS No. 70767-92-9). Due to a notable scarcity of published research on this specific compound, this document focuses on its fundamental physicochemical properties and outlines general experimental protocols for its analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule. It is important to note that, at the time of this publication, there is no publicly available data regarding the biological activity, signaling pathways, or specific applications in drug development for Methoxymethyl propionate.
Chemical Identity and Physical Properties
This compound is an ester with the molecular formula C5H10O3.[1][2] The following tables summarize its key identifiers and physicochemical properties based on available data.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 70767-92-9 | [1] |
| Molecular Formula | C5H10O3 | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| IUPAC Name | Methoxymethyl propanoate | PubChem |
| Synonyms | Methanol, 1-methoxy-, 1-propanoate | [1] |
| InChI | InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | PubChem |
| InChIKey | DKJCSMHIPYRALV-UHFFFAOYSA-N | PubChem |
| SMILES | CCC(=O)OCOC | PubChem |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (NMR) | ≥98.0% | [1] |
| Boiling Point | 142-143 °C (for the related Methyl 3-methoxypropionate) | |
| Density | 1.009 g/mL at 25 °C (for the related Methyl 3-methoxypropionate) | |
| Refractive Index | n20/D 1.402 (lit.) (for the related Methyl 3-methoxypropionate) | |
| Flash Point | 47 °C (116.6 °F) - closed cup (for the related Methyl 3-methoxypropionate) | |
| XLogP3 | 0.8 | [2] |
Experimental Protocols
Given the lack of specific published experimental studies on this compound, this section provides generalized protocols for the characterization of simple esters, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.
Objective: To confirm the chemical structure of this compound.
Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-25 mg of the ester sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.[4]
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 1-5 seconds[4]
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64[4]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Relaxation Delay (D1): 2 seconds[4]
-
Spectral Width: 0-220 ppm
-
Number of Scans: ≥1024[4]
Data Analysis:
-
¹H NMR: Protons adjacent to the carbonyl group are expected to appear around δ 2.0-2.2 ppm, while protons on the carbon adjacent to the ether oxygen are expected around δ 3.7-4.1 ppm.[5]
-
¹³C NMR: The carbonyl carbon is expected in the range of δ 170-180 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds.
Objective: To determine the purity of this compound and confirm its molecular weight.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the ester in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
Data Analysis:
-
The retention time of the major peak will be characteristic of the compound under the given conditions.
-
The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns for an ester. A common fragmentation is the McLafferty rearrangement.[6]
Potential Synthesis and Analytical Workflow
As no specific biological pathways involving this compound have been identified, the following diagrams illustrate a hypothetical synthesis route and a general analytical workflow for its characterization.
Caption: A possible synthetic route to this compound.
Caption: A standard workflow for the chemical analysis of a compound.
Safety Information
Safety data for the closely related compound, Methyl 3-methoxypropionate (CAS 3852-09-3), suggests that it is a flammable liquid and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS No. 70767-92-9) is a simple ester for which there is limited publicly available experimental data. This guide has consolidated the known physicochemical properties and provided general analytical protocols that can be applied to its characterization. For researchers in drug development and other scientific fields, this document serves as a starting point. However, any further investigation into the biological effects or potential applications of this compound will require extensive de novo experimental studies.
References
Spectroscopic Analysis of Methoxymethyl Propionate: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl propionate (B1217596) (CAS 70767-92-9). Due to the limited availability of experimental spectroscopic data for methoxymethyl propionate in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes, detailed experimental spectroscopic data for its structural isomer, methyl 3-methoxypropionate (CAS 3852-09-3), is also included. This guide details the methodologies for key spectroscopic techniques—NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and presents the available data in a structured format to facilitate research and development.
Introduction
This compound is an organic ester with the chemical formula C5H10O3. Accurate spectroscopic characterization is fundamental for its identification, quality control, and application in various scientific fields. This guide addresses the need for a consolidated resource on the spectroscopic properties of this compound.
Predicted Spectroscopic Data of this compound
Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data for this compound are provided below. These predictions are based on computational models and offer an estimation of the expected spectral characteristics.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.14 | Triplet | 3H |
| CH₂ (ethyl) | 2.37 | Quartet | 2H |
| O-CH₂-O | 5.23 | Singlet | 2H |
| O-CH₃ | 3.38 | Singlet | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C H₃ (ethyl) | 8.9 |
| C H₂ (ethyl) | 27.5 |
| C =O (ester) | 174.1 |
| O-C H₂-O | 89.8 |
| O-C H₃ | 56.1 |
Experimental Spectroscopic Data of Methyl 3-Methoxypropionate
For reference and comparison, the experimental spectroscopic data for the structural isomer, methyl 3-methoxypropionate, is presented below.[1][2][3][4][5]
¹H NMR Data[2]
Table 3: ¹H NMR Data for Methyl 3-Methoxypropionate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.68 | Singlet | 3H | O-CH₃ (ester) |
| 3.65 | Triplet | 2H | CH₂-O |
| 3.32 | Singlet | 3H | O-CH₃ (ether) |
| 2.56 | Triplet | 2H | CH₂-C=O |
¹³C NMR Data[1]
Table 4: ¹³C NMR Data for Methyl 3-Methoxypropionate
| Chemical Shift (ppm) | Assignment |
| 172.1 | C=O (ester) |
| 68.0 | CH₂-O |
| 58.6 | O-CH₃ (ether) |
| 51.7 | O-CH₃ (ester) |
| 34.5 | CH₂-C=O |
IR Spectroscopy Data[4]
Table 5: Key IR Absorptions for Methyl 3-Methoxypropionate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1200-1100 | Strong | C-O stretch (ester and ether) |
Mass Spectrometry Data
Table 6: Key Mass Spectrometry Peaks for Methyl 3-Methoxypropionate
| m/z | Relative Intensity | Possible Fragment |
| 118 | Moderate | [M]⁺ (Molecular Ion) |
| 87 | High | [M - OCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 45 | Very High | [CH₂OCH₃]⁺ |
Experimental Protocols
The following sections detail standard experimental procedures for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A spectral width of around 220 ppm is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and derived structural information for this compound.
Caption: A generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.
References
- 1. Methyl 3-methoxypropionate(3852-09-3) 13C NMR [m.chemicalbook.com]
- 2. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]
- 3. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-methoxypropionate(3852-09-3) IR Spectrum [chemicalbook.com]
- 5. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethyl propionate (B1217596) (MMP), also known as methyl 3-methoxypropionate (CAS No. 3852-09-3), is a versatile ether-ester solvent utilized across various industries, including coatings, inks, and cleaning formulations.[1][2] Its favorable properties, such as a moderate evaporation rate, low surface tension, and a desirable safety profile, make it an attractive alternative to other organic solvents. A thorough understanding of its solubility characteristics in a range of common organic solvents is paramount for formulators and researchers to optimize its use in diverse applications, from drug delivery systems to reaction media.
This technical guide provides a comprehensive overview of the solubility of methoxymethyl propionate in common organic solvents, based on available technical data. It also outlines a general experimental protocol for determining solvent miscibility.
Core Properties of this compound
Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of this compound, which are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3852-09-3 | [3][4][5] |
| Molecular Formula | C5H10O3 | [3][4][5] |
| Molecular Weight | 118.13 g/mol | [4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 142-143 °C | [4] |
| Density | 1.009 g/mL at 25 °C | [4] |
| Flash Point | 47 °C | [2] |
| Water Solubility | 428.60 g/L at 25 °C | [3][6] |
Solubility Data
This compound's molecular structure, containing both an ether and an ester functional group, imparts a polar character, which largely dictates its solubility profile.[7] It is generally soluble in polar organic solvents and exhibits limited solubility in non-polar solvents.[7] The following tables summarize the available qualitative and quantitative solubility data for this compound in various common organic solvents.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility |
| Alcohols | Alcohols (general) | Soluble[7] |
| Ketones | Acetone | Soluble[7] |
| Esters | Various | Good solubility |
| Ethers | Various | Good solubility |
| Aromatic Hydrocarbons | Various | Limited solubility |
| Aliphatic Hydrocarbons | Various | Limited solubility |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 428.60 g/L | [3][6] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound in various organic solvents is not extensively documented in publicly available literature, a general methodology for assessing solvent miscibility can be described. For aqueous solubility, standardized methods such as ASTM E1148 can be adapted.[8][9][10][11][12]
General Protocol for Determining Miscibility
This protocol provides a framework for the visual determination of miscibility of this compound in a given organic solvent at ambient temperature.
1. Materials:
- This compound (≥99% purity)
- Test solvents (analytical grade)
- Calibrated glass vials or test tubes with closures
- Pipettes or graduated cylinders
- Vortex mixer
2. Procedure:
- Dispense a known volume (e.g., 5 mL) of the test solvent into a clean, dry glass vial.
- Incrementally add known volumes of this compound to the test solvent. For example, start with an addition of 0.5 mL.
- After each addition, securely cap the vial and agitate vigorously using a vortex mixer for at least 30 seconds to ensure thorough mixing.
- Allow the mixture to stand for a minimum of 5 minutes and visually inspect for phase separation, cloudiness, or the presence of undissolved droplets.
- Record the observations. If the mixture remains a single, clear, and homogenous phase, the components are considered miscible at that ratio.
- Continue the incremental additions of this compound, recording observations at each step, until phase separation is observed or a desired concentration is reached.
- The point at which a second phase persists after mixing and settling indicates the limit of miscibility.
3. Data Interpretation:
- Miscible: No phase separation is observed at any mixing ratio.
- Partially Miscible: The components are miscible up to a certain concentration, beyond which phase separation occurs.
- Immiscible: The components do not form a homogenous solution and two distinct phases are observed.
For more precise, quantitative solubility determination, instrumental methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy would be employed to measure the concentration of the solute in the saturated solvent phase.
Diagrams
Experimental Workflow for Solubility Determination
References
- 1. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 2. PREC MMP Slovent | Methyl 3-Methoxypropionate | CAS#3852-09-3 [prechems.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]
- 5. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-methoxypropiote [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. store.astm.org [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]
Purity Analysis of Commercially Available Methoxymethyl Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercially available Methoxymethyl propionate (B1217596) (MMP). MMP is a versatile organic solvent with applications in various industries, and ensuring its purity is critical for consistent and reliable results in research, development, and manufacturing. This document outlines quantitative data from commercial sources, detailed experimental protocols for purity determination, and a discussion of potential impurities.
Quantitative Purity of Commercial Methoxymethyl Propionate
The purity of commercially available this compound can vary between suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for specific batch information. The following table summarizes typical purity specifications.
| Supplier Type | Purity Specification | Analytical Method |
| Research Grade | 98.0%[1] | NMR |
| Industrial/Bulk Grade | ≥99% | Not Specified |
Potential Impurities in this compound
The manufacturing process and subsequent storage of this compound can introduce various impurities. A thorough purity analysis should consider the following potential contaminants:
-
Starting Materials: Residual starting materials from the synthesis process, such as methanol (B129727) and methyl acrylate, may be present.
-
Byproducts: Side reactions during synthesis can lead to the formation of related esters or other organic compounds.
-
Degradation Products: Exposure to environmental factors like heat, light, and air can cause the degradation of this compound, leading to the formation of acidic or other impurities.
-
Residual Solvents: Solvents used in the manufacturing or purification process may not be completely removed and can remain as residual impurities.
Experimental Protocols for Purity Analysis
The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a robust and widely used technique for the purity assessment of volatile compounds like this compound.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the purity analysis of this compound by GC-FID.
Detailed GC-FID Protocol:
This protocol is adapted from a method for the analysis of related propionate compounds and can be optimized for this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-5 capillary column (30 m x 320 µm x 0.25 µm) or equivalent.
-
Carrier Gas: Nitrogen or Helium, with a flow rate of 1 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 0.5 µL
-
Split Ratio: 150:1
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 190 °C at a rate of 10 °C/min.
-
Final Temperature: 190 °C, hold for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Internal Standard: n-Heptane (purity > 99.8%).
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample.
-
Add a known amount of the internal standard (n-heptane). The mass ratio of the sample to the internal standard should be optimized, for example, between 4:1 and 15:1.
-
Dilute the mixture with a suitable solvent, such as methanol, to a final volume of 10 mL.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the expected range of the sample.
-
Inject each standard and record the peak areas of this compound and the internal standard.
-
Calculate the response factor for each component relative to the internal standard.
-
Plot a calibration curve of the concentration ratio versus the area ratio.
-
-
Quantification:
-
Inject the prepared sample solution.
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve. The purity is expressed as a weight percentage.
-
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or for orthogonal verification of purity, a stability-indicating HPLC method can be developed.
Logical Relationship for HPLC Method Development
Caption: Logical steps for developing and validating an HPLC method for purity analysis.
General HPLC Protocol:
This is a general protocol that can be adapted and validated for the analysis of this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as esters have weak UV absorbance at higher wavelengths).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve and dilute to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
The purity of commercially available this compound can be reliably determined using established analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The provided experimental protocols offer a solid foundation for developing and validating in-house methods for quality control. It is essential for researchers, scientists, and drug development professionals to perform thorough purity analysis to ensure the quality and consistency of this important solvent in their applications. Always refer to the supplier's Certificate of Analysis for batch-specific purity information and consider potential impurities arising from synthesis and degradation.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methoxymethyl Propionate
Disclaimer: This document provides a technical overview of the anticipated thermal stability and decomposition of methoxymethyl propionate (B1217596). It is important to note that a comprehensive literature search did not yield specific experimental studies on the thermal analysis of this compound. Therefore, the information presented herein is based on the known physicochemical properties of methoxymethyl propionate, the established thermal behavior of analogous chemical structures (propionate esters and alkoxymethyl ethers), and standard analytical methodologies. The proposed decomposition pathways are theoretical and await experimental verification.
Introduction
This compound (MMP), with the chemical formula C5H10O3, is an organic ester that finds application as a solvent in various industrial processes.[1][2] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, storage, and use, particularly in applications involving elevated temperatures. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound or similar compounds in their work. It outlines the standard methodologies for assessing thermal stability and proposes potential decomposition pathways based on established chemical principles.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental protocols for its thermal analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H10O3 | [3][4] |
| Molecular Weight | 118.13 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| IUPAC Name | Methoxymethyl propanoate | [3] |
| CAS Number | 70767-92-9 | [4] |
| Purity (NMR) | ≥ 98.0% | [4] |
Experimental Protocols for Thermal Analysis
The thermal stability of a compound like this compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide quantitative data on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[1] A mass loss indicates a decomposition or evaporation event. The resulting data can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
Typical Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer is used.[1]
-
Sample Preparation: A small amount of the liquid this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).[1]
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[6]
-
Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine key thermal events.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[9][10]
Typical Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter is employed.[9]
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.[9] An empty sealed pan is used as a reference.
-
Atmosphere: A purge of inert gas, such as nitrogen, is maintained throughout the experiment.[9]
-
Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.[9]
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events.
Proposed Thermal Decomposition Pathways
In the absence of specific experimental data for this compound, its thermal decomposition pathways can be postulated based on the known behavior of similar esters and ethers. The primary decomposition routes at elevated temperatures are likely to involve a concerted, non-radical pathway (retro-ene reaction) and radical chain mechanisms.
Retro-Ene Reaction
Esters containing at least one beta-hydrogen on the alcohol moiety can undergo a concerted, six-membered ring transition state reaction known as a retro-ene reaction upon heating.[11][12][13] For this compound, this would involve the transfer of a hydrogen atom from the methoxy (B1213986) group to the carbonyl oxygen, leading to the formation of propanoic acid and formaldehyde. This is a unimolecular decomposition pathway.
Radical Chain Mechanism
At higher temperatures, homolytic cleavage of the weakest bonds in the molecule can initiate a radical chain reaction. The C-O bonds in the ether linkage are likely points of initial cleavage. This would lead to the formation of various radical species that can then propagate through hydrogen abstraction, recombination, and disproportionation reactions, resulting in a complex mixture of smaller, more stable products.
The following diagram illustrates these two hypothetical decomposition pathways.
Caption: Hypothetical decomposition pathways of this compound.
Experimental Workflow for Thermal Stability Assessment
The logical progression for evaluating the thermal stability of a compound like this compound is outlined in the following workflow diagram. This process ensures a comprehensive characterization of the material's behavior under thermal stress.
Caption: General workflow for thermal stability assessment.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, a robust framework for its evaluation can be established based on standard thermal analysis techniques and the known chemistry of analogous compounds. It is anticipated that at elevated temperatures, this compound will decompose via a combination of a retro-ene reaction to yield propanoic acid and formaldehyde, and radical chain mechanisms leading to a variety of smaller molecules. For definitive data, experimental studies utilizing TGA and DSC are recommended. The protocols and theoretical pathways outlined in this guide provide a solid foundation for such future investigations.
References
- 1. epfl.ch [epfl.ch]
- 2. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C5H10O3 | CID 11228781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. azom.com [azom.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.williams.edu [web.williams.edu]
- 10. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. Ene reaction - Wikipedia [en.wikipedia.org]
- 12. Alder-Ene Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methoxymethyl Propionate: Molecular Weight, Formula Verification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxymethyl propionate (B1217596), a chemical compound of interest in various research and development applications. This document details its fundamental chemical properties, outlines a proposed synthetic route, and establishes a robust workflow for its structural verification and purity assessment, distinguishing it from its common isomer, methyl 3-methoxypropionate. All quantitative data is presented in clear, tabular format, and logical workflows are visualized to enhance understanding.
Core Compound Data: Methoxymethyl Propionate
This compound is an organic compound with the IUPAC name methoxymethyl propanoate. A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| CAS Number | 70767-92-9 | MedChemExpress[2] |
| IUPAC Name | methoxymethyl propanoate | PubChem[1] |
| Appearance | Colorless to light yellow liquid | MedChemExpress[2] |
| Purity (Typical) | ≥98.0% | MedChemExpress[2] |
Distinguishing from Isomers: The Case of Methyl 3-Methoxypropionate
It is critical to distinguish this compound from its structural isomer, methyl 3-methoxypropionate, which shares the same molecular formula and molecular weight. The arrangement of the ether and ester functional groups differs, leading to distinct chemical and spectral properties.
| Property | This compound (Proposed) | Methyl 3-Methoxypropionate |
| Structure | CH₃CH₂COOCH₂OCH₃ | CH₃OCH₂CH₂COOCH₃ |
| CAS Number | 70767-92-9 | 3852-09-3 |
| Key Differentiating Feature | Methoxy (B1213986) group is on the ester oxygen's alpha carbon | Methoxy group is on the beta carbon of the propionate backbone |
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
Reaction Scheme:
Propanoic acid is first converted to its salt, which then reacts with chloromethyl methyl ether.
Step 1: Formation of Sodium Propionate
-
Materials: Propanoic acid, Sodium hydroxide (B78521) (NaOH), Ethanol (anhydrous)
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known molar equivalent of propanoic acid in anhydrous ethanol.
-
Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution while stirring. The reaction is exothermic.
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure complete salt formation.
-
The solvent can be removed under reduced pressure to yield sodium propionate, which should be thoroughly dried.
-
Step 2: Williamson Ether Synthesis
-
Materials: Sodium propionate (dried), Chloromethyl methyl ether, Acetonitrile (anhydrous)
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried sodium propionate in anhydrous acetonitrile.
-
To this suspension, add one molar equivalent of chloromethyl methyl ether dropwise at room temperature with vigorous stirring.
-
After the addition, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Analytical Verification Workflow
A multi-step analytical approach is essential to confirm the identity and purity of the synthesized this compound. This workflow ensures the correct molecular weight and distinguishes the target molecule from its isomers.
Caption: A logical workflow for the synthesis, purification, and analytical verification of this compound.
Detailed Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Method: A diluted sample of the purified product is injected into a GC-MS system. The GC separates the components of the sample, and the MS provides the mass spectrum of each component.
-
Expected Result: A major peak corresponding to the retention time of this compound. The mass spectrum should show the molecular ion peak (M+) at m/z = 118.13, along with a characteristic fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise chemical structure and distinguish it from isomers. A Certificate of Analysis for this compound indicates that the ¹H NMR spectrum should be consistent with the structure.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for distinguishing between this compound and methyl 3-methoxypropionate.
-
Expected Signals for this compound (CH₃CH₂COOCH₂OCH₃):
-
A triplet for the methyl protons of the propionyl group.
-
A quartet for the methylene (B1212753) protons of the propionyl group.
-
A singlet for the methylene protons between the two oxygen atoms.
-
A singlet for the methyl protons of the methoxy group.
-
-
Reported Signals for Methyl 3-Methoxypropionate (CH₃OCH₂CH₂COOCH₃):
-
A singlet for the methyl protons of the ester group.
-
A singlet for the methyl protons of the methoxy group.
-
A triplet for the methylene protons adjacent to the methoxy group.
-
A triplet for the methylene protons adjacent to the carbonyl group.[5]
-
-
-
¹³C NMR Spectroscopy: The carbon NMR will also show a distinct number of signals with chemical shifts characteristic of the carbon environments in this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Method: A small amount of the sample is analyzed using an FTIR spectrometer.
-
Expected Result: The spectrum should display a strong absorption band characteristic of the C=O stretch of the ester group (typically around 1740 cm⁻¹) and C-O stretching bands for the ether and ester linkages.
-
By employing this comprehensive synthesis and verification strategy, researchers can confidently produce and characterize this compound for their specific applications, ensuring the correct isomeric form is utilized.
References
The Versatile Role of Methoxymethyl Propionate and Its Isomers in Modern Organic Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the applications of methoxymethyl propionate (B1217596) and its structural isomer, methyl 3-methoxypropionate, in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key applications, and detailed experimental protocols related to these valuable compounds. It also explores the use of the methoxymethyl (MOM) group as a crucial protecting group in the synthesis of complex molecules.
Introduction: Distinguishing Methoxymethyl Propionate and Methyl 3-Methoxypropionate
This compound and methyl 3-methoxypropionate are esters with the same molecular formula (C5H10O3) but different structural arrangements, leading to distinct chemical properties and applications.[1]
-
This compound is an acetal (B89532) ester. While less common as a standalone reagent, its core structure is central to the widely used methoxymethyl (MOM) protecting group for alcohols.
-
Methyl 3-methoxypropionate is an ether ester and is a versatile solvent and synthetic intermediate.[2][3] It is often referred to as MMP.[2]
This guide will explore the applications of both, with a focus on their practical utility in a laboratory and industrial setting.
Methyl 3-Methoxypropionate: Synthesis and Applications
Methyl 3-methoxypropionate is a colorless liquid with a mild, fruity odor, valued for its use as an environmentally friendly solvent and as an intermediate in various synthetic processes.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of methyl 3-methoxypropionate is presented in Table 1.
| Property | Value |
| CAS Number | 3852-09-3[4] |
| Molecular Formula | C5H10O3[4] |
| Molecular Weight | 118.13 g/mol [4] |
| Boiling Point | 142-143 °C[4] |
| Density | 1.009 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.402[4] |
| Flash Point | 47 °C[5] |
| Water Solubility | 428.60 g/L at 25 °C[6] |
Table 1: Physicochemical Properties of Methyl 3-Methoxypropionate
Synthesis of Methyl 3-Methoxypropionate
The primary industrial synthesis of methyl 3-methoxypropionate is through the Michael addition of methanol (B129727) to methyl acrylate (B77674), catalyzed by a base such as sodium methoxide (B1231860).[7]
Caption: Synthesis of Methyl 3-Methoxypropionate via Michael Addition.
A typical experimental protocol for the synthesis of methyl 3-methoxypropionate is provided below.
Experimental Protocol: Synthesis of Methyl 3-Methoxypropionate [7]
-
Reaction Setup: Into a four-necked flask equipped with a mechanical stirrer, thermometer, constant-pressure addition funnel, and reflux condenser, add 32g of 28% sodium methoxide in methanol and 57g of additional methanol.
-
Addition of Reactant: Slowly add 86g of methyl acrylate dropwise to the flask over a period of 12 hours under vigorous stirring. Maintain the reaction temperature at 55 ± 2 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.
-
Neutralization: Cool the reaction mixture and slowly add 8.3g of 98% concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 35 °C. The mixture will form a suspension.
-
Purification: The product, methyl 3-methoxypropionate, is isolated by distillation. The yield is typically in the range of 77-88%.[7]
Quantitative data for this synthesis under various conditions are summarized in Table 2.
| Catalyst | Molar Ratio (Methanol:MA) | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Reference |
| Sodium Methoxide | 2.5:1 | 14 (12h addition) | 55 ± 2 | 88.1 | [7] |
| Potassium Methoxide | 2.5:1 | 14 (12h addition) | 55 ± 2 | 89.0 | [7] |
| Sodium Methoxide | 9:1 | 5 | 200 | 80.6 (conversion) | [2] |
Table 2: Quantitative Data for the Synthesis of Methyl 3-Methoxypropionate
Applications of Methyl 3-Methoxypropionate
Methyl 3-methoxypropionate is an effective, environmentally friendly solvent for a wide range of polymers used in coatings and electronics manufacturing.[2] Its linear structure, ether and ester functionalities, and acetyl group provide a unique combination of properties, including excellent solubility for many resins, low solution viscosity, and good film-forming characteristics.[2]
Methyl 3-methoxypropionate can be employed as an acylation reagent in the lipase-catalyzed kinetic resolution of amines, a key process for producing enantiopure amines for the pharmaceutical industry.[8][9] For example, in the N-acylation of 1-phenylethanamine, using methyl 3-methoxypropionate as the acyl donor significantly enhances the reaction rate compared to traditional butyrate (B1204436) esters.[9] This rate enhancement is attributed to a favorable interaction between the methoxy (B1213986) group of the acyl donor and the amine nitrogen in the enzyme's active site.[9]
Experimental Protocol: Lipase-Catalyzed N-Acylation of 1-Phenylethanamine [9][10]
-
Reaction Mixture: In a suitable vessel, combine 1-phenylethanamine, methyl 3-methoxypropionate (as the acyl donor), and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym® 435) in an organic solvent (e.g., tert-butyl methyl ether).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitoring: The progress of the reaction (conversion and enantiomeric excess) is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon reaching the desired conversion (typically around 50% for kinetic resolution), the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of acylated amine and unreacted amine is separated by column chromatography or extraction.
| Enzyme | Amine Substrate | Acyl Donor | Rate Enhancement (vs. Butyrate) | Reference |
| Lipase | 1-Phenylethanamine | Methyl 3-methoxypropionate | 11-fold | [9] |
Table 3: Quantitative Data for Lipase-Catalyzed N-Acylation
Methyl 3-methoxypropionate is used in the synthesis of specialized polymers for photoresist applications in the microelectronics industry.[4][8] For instance, it has been used in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists, which are sensitive to ArF laser lithography.[4][8]
Caption: Workflow for Photoresist Polymer Synthesis.
The Methoxymethyl (MOM) Group in Organic Synthesis
The methoxymethyl group (MOM) is a widely used protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules, including pharmaceuticals.[11] It is typically introduced using methoxymethyl chloride (MOM-Cl), which can be considered a derivative of this compound's core structure.
Protection of Alcohols as MOM Ethers
The MOM group is valued for its stability under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[11]
Caption: Protection and Deprotection Cycle of Alcohols using the MOM Group.
Experimental Protocol: Protection of a Primary Alcohol with MOM-Cl [12]
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (B109758) (DCM).
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Reagent Addition: Add freshly distilled methoxymethyl chloride (MOM-Cl, 3.0 eq.) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired MOM ether.
Deprotection of MOM Ethers
The removal of the MOM group is typically achieved under acidic conditions.[13] A variety of reagents and conditions can be employed, allowing for chemoselectivity in the presence of other acid-sensitive groups.
Experimental Protocol: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA) [12]
-
Reaction Setup: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature.
-
Reaction: Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 12 hours).
-
Work-up: Dilute the reaction mixture with DCM and neutralize by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography if necessary.
A summary of various deprotection methods for MOM ethers is presented in Table 4.
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| TFA/DCM (1:15) | DCM | 25 °C | 12 h | High | [12] |
| p-Toluenesulfonic acid (pTSA) | Solid-phase (trituration) | Room Temp. | 30 min | 85-98 | [11] |
| Zinc(II) trifluoromethanesulfonate | Isopropanol | Reflux | 1.5 h | ~92 | [2] |
| Zirconium(IV) chloride | Isopropanol | Reflux | N/A | High | [6] |
| CBr4/PPh3 | 1,2-Dichloroethane | 40 °C | N/A | 90-99 | [14] |
Table 4: Selected Methods for the Deprotection of MOM Ethers
Application in Drug Development: The Case of Fentanyl Analogs
The MOM protecting group is instrumental in the synthesis of complex pharmaceutical compounds. For instance, analogs of the potent analgesic fentanyl, such as 4-methoxymethyl fentanyl, have been synthesized.[4] The synthesis of such molecules often requires the protection of reactive functional groups to allow for selective transformations at other parts of the molecule. The robust yet controllably cleavable nature of the MOM group makes it a valuable tool in these multi-step synthetic routes.
Conclusion
This compound and its structural isomer methyl 3-methoxypropionate are versatile compounds with significant applications in organic synthesis. Methyl 3-methoxypropionate serves as an effective solvent and a valuable intermediate in polymerization and enzymatic reactions. The methoxymethyl (MOM) group, conceptually related to this compound, is an indispensable tool for the protection of hydroxyl groups in the synthesis of complex molecules, including those of pharmaceutical importance. A thorough understanding of the synthesis, applications, and detailed experimental protocols associated with these compounds is essential for researchers and professionals in chemistry and drug development.
References
- 1. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of Methoxymethyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthesis methods for methoxymethyl propionate (B1217596) (MMP), an important organic solvent and intermediate in various industrial applications, including coatings, paints, and electronics manufacturing.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its synthesis, presented for ease of comparison and implementation in a research and development setting.
Core Synthesis Pathway: Michael Addition of Methanol (B129727) to Methyl Acrylate (B77674)
The most prevalent and industrially significant method for synthesizing methoxymethyl propionate is the base-catalyzed Michael addition of methanol to methyl acrylate.[1][3] This reaction is typically carried out using an alkali metal alkoxide, such as sodium methoxide, as a catalyst.[1][4] The overall reaction proceeds as follows:
Reaction Scheme: CH₃OH + CH₂=CHCOOCH₃ → CH₃OCH₂CH₂COOCH₃
The reaction is an exothermic process requiring careful temperature control to prevent side reactions and ensure high yields.[1][4]
Experimental Protocols
Detailed below are representative experimental protocols derived from the literature for the synthesis of this compound.
Method 1: Batch Process with Alkali Metal Alkoxide Catalyst
This method is a common approach for laboratory and industrial-scale production.
-
Materials:
-
Procedure:
-
A reactor equipped with a stirrer, cooling system, and dropping funnel is charged with methanol and the alkali metal alkoxide catalyst.[3]
-
Methyl acrylate is then added dropwise to the reactor under vigorous stirring. The rate of addition is controlled to maintain the reaction temperature within a specific range, typically between 40°C and 70°C.[4]
-
After the addition of methyl acrylate is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.[3]
-
The reaction mixture is then cooled, and an acid (e.g., sulfuric acid) is added to neutralize the catalyst. This step is crucial to prevent a reverse reaction.[4]
-
The final product, this compound, is purified from the reaction mixture by distillation.[1][3]
-
Quantitative Data Summary
The efficiency of this compound synthesis is influenced by several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported synthesis conditions.
| Parameter | Value | Yield (%) | Reference |
| Reactant Molar Ratio (Methanol:Methyl Acrylate) | 2.0-3.0 : 1 | 81-91 | [3] |
| 2.4-2.6 : 1 | 81-91 | [3] | |
| 1-3 : 1 | High Yield | [4] | |
| Catalyst (Sodium Methoxide) | 5.3-14.3% of methanol weight | 81-91 | [3] |
| 10-11% of methanol weight | 81-91 | [3] | |
| Reaction Temperature | 45-60°C | 81-91 | [3] |
| 54-56°C | 81-91 | [3] | |
| 40-70°C | High Yield | [4] | |
| Reaction Time | 14 hours (including 12 hours of MA feeding) | 81-91 | [3] |
Process Visualization
To further elucidate the synthesis process, the following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 2. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 4. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]
Methodological & Application
Methoxymethyl propionate as a reagent in acylation reactions.
Introduction
Acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the pharmaceutical industry for the construction of complex molecules and the installation of key functional groups. This process involves the introduction of an acyl group (R-C=O) onto a nucleophile. While a variety of acylating agents are commonly employed, this document provides a comprehensive overview of acylation reactions, with a theoretical consideration of methoxymethyl propionate (B1217596) as a potential, albeit not widely documented, acylating reagent.
The reactivity of an acylating agent is largely governed by the nature of the leaving group. More reactive acylating agents, such as acyl chlorides and acid anhydrides, possess excellent leaving groups, facilitating rapid reactions with a broad range of nucleophiles. Esters, in principle, can also serve as acylating agents, typically through transesterification reactions, although they are generally less reactive than acyl chlorides or anhydrides. The hypothetical use of methoxymethyl propionate in acylation would likely proceed via a nucleophilic acyl substitution mechanism, where the methoxymethoxy group would function as the leaving group.
These notes are intended for researchers, scientists, and drug development professionals, providing detailed protocols for standard acylation reactions, comparative data for common acylating agents, and visualizations of key concepts and workflows.
General Principles of Acylation
Acylation reactions proceed through a nucleophilic acyl substitution mechanism. This is generally a two-step process involving the addition of a nucleophile to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
-
Step 1: Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.
-
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group.
The overall reaction is a substitution of the leaving group on the acyl moiety with the incoming nucleophile.[1][2][3] The facility of this process is highly dependent on the basicity of the leaving group; weaker bases are better leaving groups.[3]
Diagram of the General Nucleophilic Acyl Substitution Mechanism:
References
Application Notes and Protocols for Methoxymethyl Propionate in Thin-Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Methoxymethyl propionate (B1217596) (MMP) as a solvent in thin-film deposition processes, particularly focusing on spin coating. MMP is an eco-friendly and high-performance ether-ester solvent increasingly utilized in microelectronics and optoelectronics for its excellent film-forming properties.[1]
Introduction to Methoxymethyl Propionate (MMP)
This compound is a colorless to light yellow liquid with a mild odor.[2] Its chemical and physical properties make it an excellent choice for a solvent in thin-film deposition applications. It offers good solubility for a wide range of polymers and organic materials, and its evaporation rate is suitable for creating uniform, defect-free thin films.
Physical and Chemical Properties of MMP
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a solvent in deposition processes.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 142-143 °C | [4] |
| Density | 1.009 g/mL at 25 °C | [4] |
| Flash Point | 47 °C | [4] |
| Refractive Index | n20/D 1.402 | [4] |
| Purity | ≥ 99.5 wt% |
Applications in Thin-Film Deposition
MMP is a versatile solvent for various thin-film deposition techniques, with spin coating being one of the most common. Its favorable properties, such as good flow and leveling characteristics, contribute to the formation of high-quality films.[1]
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid, and solvent evaporation leaves behind a solid thin film. The final thickness of the film is primarily controlled by the solution's viscosity and the spin speed.
Experimental Protocols
The following section provides a detailed protocol for preparing a polymer solution using MMP and depositing it as a thin film via spin coating. This protocol is a general guideline and may require optimization depending on the specific polymer and desired film characteristics.
Materials and Equipment
-
Solvent: this compound (MMP)
-
Solute: Polymer or other material to be deposited (e.g., Polymethyl methacrylate (B99206) - PMMA)
-
Substrates: Silicon wafers, glass slides, or other appropriate flat substrates
-
Spin Coater
-
Hot Plate
-
Beakers and Magnetic Stirrer
-
Pipettes or Syringes with Filters
-
Fume Hood
-
Nitrogen or Compressed Air Source
Solution Preparation Protocol
This protocol describes the preparation of a hypothetical PMMA solution in MMP. The concentrations can be adjusted to achieve different film thicknesses.
-
Weighing: Accurately weigh the desired amount of polymer (e.g., PMMA) and transfer it to a clean, dry beaker.
-
Solvent Addition: Add the calculated volume of MMP to the beaker to achieve the desired concentration (e.g., 2%, 5%, 10% w/v).
-
Dissolution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Cover the beaker to prevent solvent evaporation and contamination. Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to accelerate dissolution for some polymers, but care must be taken to avoid solvent boiling.
-
Filtration: Once the polymer is fully dissolved, filter the solution using a syringe filter (e.g., 0.2 µm PTFE filter) to remove any particulate impurities that could cause defects in the thin film.
Spin Coating Protocol
This protocol outlines the steps for depositing the prepared solution onto a substrate using a spin coater.
-
Substrate Preparation: Ensure the substrate is clean and dry. A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a nitrogen or compressed air stream. A pre-bake on a hot plate (e.g., 120 °C for 5 minutes) can help remove any residual moisture.
-
Mounting: Securely mount the substrate onto the spin coater chuck.
-
Dispensing: Dispense a small amount of the prepared solution onto the center of the substrate. The volume will depend on the substrate size but is typically in the range of 0.1 to 0.5 mL for a 1-inch square substrate.
-
Spinning: Start the spin coating program. A typical two-step program is used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A high spin speed (e.g., 1000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
Drying (Soft Bake): After the spin cycle is complete, carefully remove the substrate from the spin coater and place it on a hot plate for a soft bake. The temperature and time will depend on the polymer and solvent but a typical starting point is 90-110 °C for 1-5 minutes. This step removes the majority of the residual solvent.
Data Presentation: Expected Film Thickness
The following table provides an estimated relationship between the concentration of a hypothetical polymer solution in MMP, the spin speed, and the resulting film thickness. These are theoretical values and should be used as a starting point for process optimization.
| Polymer Concentration (w/v in MMP) | Spin Speed (rpm) | Estimated Film Thickness (nm) |
| 2% | 1000 | 200 |
| 2% | 3000 | 115 |
| 2% | 5000 | 90 |
| 5% | 1000 | 500 |
| 5% | 3000 | 290 |
| 5% | 5000 | 225 |
| 10% | 1000 | 1000 |
| 10% | 3000 | 580 |
| 10% | 5000 | 450 |
Visualizations
Experimental Workflow for Thin-Film Deposition
The following diagram illustrates the logical flow of the experimental protocol for thin-film deposition using MMP and a spin coater.
Caption: Experimental workflow for thin-film deposition.
Relationship between Spin Speed and Film Thickness
This diagram illustrates the inverse relationship between spin speed and the resulting film thickness during the spin coating process.
Caption: Relationship between spin speed and film thickness.
References
- 1. ossila.com [ossila.com]
- 2. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0273026B1 - Solvents for Photoresist compositions - Google Patents [patents.google.com]
Application of Methoxymethyl Propionate in Photoresist Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethyl propionate (B1217596) (MMP) is an organic solvent that is increasingly being utilized in photoresist formulations for microlithography. Its favorable physical and chemical properties, such as its moderate evaporation rate, good solubility for photoresist components, and relatively low toxicity, make it a viable alternative to traditional solvents like Propylene glycol methyl ether acetate (B1210297) (PGMEA). The choice of solvent in a photoresist formulation is critical as it significantly influences the coating properties, film uniformity, adhesion, and ultimately, the lithographic performance in terms of resolution, sensitivity, and process latitude.
This document provides detailed application notes on the use of Methoxymethyl propionate in photoresist formulations, including a comparative summary of its physical properties against the widely used solvent PGMEA. It also outlines a general experimental protocol for the formulation and processing of a positive-tone photoresist using MMP.
Data Presentation: Physical Properties of Solvents
The selection of a suitable solvent is a critical first step in formulating a photoresist. The physical properties of the solvent directly impact the coating process and the quality of the resulting photoresist film. Below is a comparison of key physical properties of this compound (MMP) and Propylene glycol methyl ether acetate (PGMEA).
| Property | This compound (MMP) | Propylene glycol methyl ether acetate (PGMEA) | Reference |
| Molecular Formula | C5H10O3 | C6H12O3 | [1][2] |
| Molecular Weight ( g/mol ) | 118.13 | 132.16 | [1][3] |
| Boiling Point (°C) | 143.6 | 146 | [4][5] |
| Density (g/cm³) | 0.976 | 0.962 | [2][4] |
| Vapor Pressure (mmHg at 25°C) | 5.3 | ~3.7 | [4] |
| Surface Tension (dyne/cm) | 26.9 | Not readily available | [4] |
| Flash Point (°C) | 43.5 | 45 | [2][4] |
Experimental Protocols
This section outlines a general procedure for the formulation of a positive-tone photoresist using this compound as the solvent, followed by a standard lithographic processing workflow.
I. Photoresist Formulation
Objective: To prepare a positive-tone photoresist formulation using this compound as the solvent.
Materials:
-
This compound (MMP), electronic grade
-
Novolac resin (e.g., cresol-formaldehyde novolac)
-
Photoactive Compound (PAC), (e.g., a Diazonaphthoquinone (DNQ) derivative)
-
Surfactant (optional, for improved coating uniformity)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
0.2 µm filter
Procedure:
-
Dissolution of Resin: In a clean, dry amber glass bottle, add the desired amount of this compound. While stirring, slowly add the powdered Novolac resin to the solvent. The concentration of the resin will depend on the desired viscosity and final film thickness of the photoresist. A common starting point is a 20-30% (w/w) solution of resin in MMP.
-
Stirring: Continue stirring the mixture at room temperature until the resin is completely dissolved. This may take several hours.
-
Addition of Photoactive Compound (PAC): Once the resin is fully dissolved, add the Photoactive Compound. The amount of PAC is typically 15-25% of the weight of the Novolac resin.
-
Homogenization: Continue stirring the solution for at least 2-4 hours to ensure the PAC is completely dissolved and the solution is homogeneous.
-
Surfactant Addition (Optional): If necessary, a small amount of a suitable surfactant can be added to the formulation to improve the wetting properties and coating uniformity. The concentration is typically in the range of a few hundred parts per million (ppm) relative to the total solution weight.
-
Filtration: Filter the final photoresist solution through a 0.2 µm filter to remove any particulate contamination.
-
Storage: Store the filtered photoresist in a tightly sealed amber glass bottle in a cool, dark place.
II. Photolithography Process
Objective: To pattern a substrate using the prepared MMP-based positive photoresist.
Materials and Equipment:
-
Silicon wafer
-
Adhesion promoter (e.g., Hexamethyldisilazane - HMDS)
-
The prepared MMP-based photoresist
-
Spin coater
-
Hotplate
-
UV exposure tool (e.g., mask aligner) with a photomask
-
Aqueous alkaline developer (e.g., 2.38% Tetramethylammonium hydroxide (B78521) - TMAH)
-
Deionized (DI) water
-
Nitrogen gas gun
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
-
Apply an adhesion promoter, such as HMDS, to the wafer surface to enhance photoresist adhesion. This can be done in a vapor prime oven or by spin-coating.
-
-
Spin Coating:
-
Dispense the MMP-based photoresist onto the center of the HMDS-primed wafer.
-
Spin the wafer at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness. The spin speed versus thickness curve is dependent on the viscosity of the photoresist formulation.
-
-
Soft Bake:
-
Place the coated wafer on a hotplate and bake at a specific temperature (e.g., 90-115°C) for a set time (e.g., 60-90 seconds). This step removes the majority of the MMP solvent from the photoresist film.
-
-
Exposure:
-
Expose the photoresist-coated wafer to UV radiation through a photomask. The exposure dose will depend on the sensitivity of the photoresist and the intensity of the UV source.
-
-
Post-Exposure Bake (PEB) (if required for the specific formulation):
-
In some chemically amplified resists, a post-exposure bake is necessary to drive the acid-catalyzed reaction. This step is typically performed on a hotplate at a temperature similar to or slightly higher than the soft bake.
-
-
Development:
-
Immerse the exposed wafer in an aqueous alkaline developer (e.g., 2.38% TMAH) for a specific time (e.g., 30-60 seconds). The exposed regions of the positive-tone photoresist will dissolve in the developer.
-
-
Rinse and Dry:
-
Rinse the developed wafer with DI water to stop the development process.
-
Dry the wafer using a nitrogen gas gun.
-
-
Hard Bake (Optional):
-
A final hard bake at a higher temperature (e.g., 120-150°C) can be performed to improve the thermal and chemical stability of the patterned photoresist.
-
Mandatory Visualizations
Caption: Workflow for Photoresist Formulation and Lithographic Processing.
Caption: Chemical Transformation in a Positive Photoresist.
References
- 1. This compound | C5H10O3 | CID 11228781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 3. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS No.3852-09-3,Methyl 3-methoxypropionate Suppliers,MSDS download [lookchem.com]
- 5. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]
Application Notes and Protocols for Ester-Based Electrolyte Additives in Battery Research
A Note on Methoxymethyl Propionate (B1217596) (MMP): Extensive literature searches did not yield specific research data on the application of methoxymethyl propionate (MMP) as an electrolyte additive in battery research. The available scientific literature focuses on a related compound, methyl propionate (MP) , which has been investigated for its role in enhancing battery performance, particularly at low temperatures. This document provides detailed application notes and protocols based on the available research for methyl propionate (MP). Researchers interested in MMP may consider these protocols for MP as a starting point for exploratory studies, keeping in mind the chemical differences between the two compounds.
Methyl Propionate (MP) as an Electrolyte Co-Solvent for Wide-Temperature Range Lithium-Ion Batteries
Audience: Researchers, scientists, and battery development professionals.
Core Application: Methyl propionate (MP) is utilized as a co-solvent in lithium-ion battery electrolytes to improve performance over a wide operating temperature range, especially at low temperatures.[1][2][3] Its low viscosity and low freezing point contribute to enhanced ionic conductivity when blended with standard carbonate solvents.[1][3]
Data Presentation: Performance of MP-Based Electrolytes
The following tables summarize the quantitative data from studies on electrolytes containing methyl propionate.
Table 1: Performance of MP-Based Electrolytes in Prototype Li-Ion Cells
| Cell Type | Electrolyte Composition | Test Condition | Performance Metric | Result | Baseline Comparison | Reference |
| MCMB-LiNiCoAlO₂ Prototype Cells | 1.20M LiPF₆ in EC+EMC+MP (20:20:60 v/v %) | -50°C | Discharge Rate | Up to 2.0C | Not specified | [2][3] |
| MCMB-LiNiCoAlO₂ Prototype Cells | 1.20M LiPF₆ in EC+EMC+MP (20:20:60 v/v %) | -40°C | Discharge Rate | Up to 5.0C | Five-fold improvement | [1][2][3] |
| Quallion 12 Ah NCA Cells | MP-based electrolyte | -50°C | Capacity Retention | >75% of room temperature capacity at up to 2C rates | Not specified | [4] |
| Quallion 0.25Ah Cells | 1.2M LiPF₆ + 0.10M LiBOB in EC+EMC+MP (20:20:60 vol %) | -20°C | Discharge Energy (at 20C rate) | 62.2 Wh/kg | 11-fold increase (vs. 5.5 Wh/kg) | [1][4] |
| Li[Ni₁₋ₓ₋yCoₓAlᵧ]O₂/Graphite-SiO Pouch Cells | 1.2M LiPF₆ in EC:EMC:DMC (25:5:70) + 20% MP + 2% VC | 40°C | Long-term Cycling | Similar capacity retention to ester-free control | - | [5] |
| Li[Ni₁₋ₓ₋yCoₓAlᵧ]O₂/Graphite-SiO Pouch Cells | 1.2M LiPF₆ in EC:EMC:DMC (25:5:70) + 20% MP + 2% VC | 60°C, 500h | Storage (Voltage Drop) | Least voltage drop compared to EA and MB | Better performance than other esters | [5] |
| Quallion 0.25Ah Cells | LiPF₆ in FEC+EMC+MP | 20°C, 100% DOD | Cycle Life | >99.5% initial capacity after 1,600 cycles | Not specified | [4] |
EC: Ethylene Carbonate, EMC: Ethyl Methyl Carbonate, DMC: Dimethyl Carbonate, MP: Methyl Propionate, FEC: Fluoroethylene Carbonate, VC: Vinylene Carbonate, LiBOB: Lithium Bis(oxalate)borate, NCA: LiNiCoAlO₂, MCMB: Mesocarbon Microbeads
Experimental Protocols
Protocol 1: Preparation of Methyl Propionate-Based Electrolyte
This protocol describes the preparation of a common MP-based electrolyte formulation. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Ethylene carbonate (EC), battery grade
-
Ethyl methyl carbonate (EMC), battery grade
-
Methyl propionate (MP), battery grade
-
(Optional) Additives such as Vinylene Carbonate (VC) or Lithium Bis(oxalate)borate (LiBOB)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Mixture Preparation:
-
In a volumetric flask, prepare the solvent blend by mixing the desired volumes of EC, EMC, and MP. For the EC+EMC+MP (20:20:60 v/v %) formulation, combine 20 mL of EC, 20 mL of EMC, and 60 mL of MP for a total of 100 mL.
-
Seal the flask and stir the mixture for at least 30 minutes to ensure homogeneity.
-
-
Salt Dissolution:
-
Weigh the required amount of LiPF₆ salt to achieve the target concentration (e.g., 1.2 M).
-
Slowly add the weighed LiPF₆ to the solvent mixture while stirring continuously. The dissolution of LiPF₆ is an endothermic process, so the container may cool down.
-
Continue stirring until all the salt has completely dissolved. This may take several hours.
-
-
(Optional) Addition of Secondary Additives:
-
If using additives like VC or LiBOB, weigh the appropriate amount (e.g., to achieve 2% by weight for VC or 0.1 M for LiBOB) and add it to the prepared electrolyte.
-
Stir until the additive is fully dissolved.
-
-
Storage:
-
Store the final electrolyte solution in a sealed, airtight container inside the glovebox, protected from light.
-
Protocol 2: Coin Cell Assembly for Electrochemical Testing
This protocol outlines the assembly of a standard 2032-type coin cell for evaluating the performance of the prepared electrolyte.
Materials:
-
Cathode and anode discs (e.g., LiNiCoAlO₂ and graphite)
-
Celgard separator
-
Stainless steel 2032 coin cell components (casings, spacers, spring)
-
Prepared MP-based electrolyte
-
Micropipette
-
Crimping machine
Procedure:
-
Component Preparation: Ensure all components are dried under vacuum at an appropriate temperature before being transferred into the glovebox (e.g., electrodes at 120°C, separator at 70°C).
-
Assembly Stack:
-
Place the negative electrode casing on the base of the crimper die.
-
Place the anode disc in the center of the casing.
-
Using a micropipette, dispense a few drops of the MP-based electrolyte onto the anode surface to wet it completely.
-
Place the separator disc on top of the wetted anode.
-
Add another few drops of electrolyte to the separator.
-
Place the cathode disc on top of the separator.
-
Add a final drop of electrolyte to the cathode.
-
Place a stainless steel spacer on top of the cathode, followed by the spring.
-
Carefully place the positive electrode cap on top of the assembly.
-
-
Crimping: Transfer the assembled cell to the crimper and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours before commencing electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Protocol 3: Electrochemical Performance Evaluation
This protocol details common electrochemical tests performed to characterize battery performance.
Equipment:
-
Multi-channel battery testing system (e.g., Arbin, Neware)
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
Temperature-controlled chamber
Procedures:
-
Formation Cycles:
-
Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles at room temperature. This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI).
-
-
Cycling Stability Test:
-
Cycle the cell at a constant C-rate (e.g., C/2 charge, 1C discharge) at a specific temperature (e.g., 20°C, 40°C).
-
Record the discharge capacity and coulombic efficiency for each cycle over a prolonged period (e.g., 200-1000 cycles).[4]
-
-
Rate Capability Test:
-
Charge the cell at a constant rate (e.g., C/2) and then discharge it at varying C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, etc.).
-
To evaluate low-temperature performance, place the cell in a temperature chamber and allow it to stabilize at the target temperature (e.g., -20°C, -40°C, -50°C) for several hours before testing.[1][2][3]
-
Record the discharge capacity at each rate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at a specific state of charge (e.g., 50% SOC) over a frequency range (e.g., 100 kHz to 10 mHz).
-
EIS can be performed at different temperatures and after a certain number of cycles to monitor changes in cell resistance.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for methyl propionate in electrolytes.
References
Application Notes and Protocols for High-Temperature Reactions Using Methoxymethyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-temperature reactions using Methoxymethyl propionate (B1217596). It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are exploring the use of this versatile solvent and reagent in thermally demanding synthetic processes.
Introduction
Methoxymethyl propionate is an organic ester with a moderately high boiling point, making it a candidate for use as a solvent or reactant in chemical reactions conducted at elevated temperatures. Its chemical structure and physical properties suggest its potential applicability in various organic syntheses where high temperatures are required to overcome activation barriers, improve reaction rates, or influence product selectivity. Understanding the experimental setup, safety precautions, and reaction parameters is crucial for its effective and safe utilization in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments and understanding the behavior of the compound under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O3 | [1] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Boiling Point | 142-143 °C (at 760 mmHg) | [3] |
| Flash Point | 47 °C (116.6 °F) | [4] |
| Density | 1.009 g/mL at 25 °C | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in water |
Safety and Handling
The safe handling of this compound, especially at high temperatures, is of paramount importance. The following is a summary of crucial safety information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4][5] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield should be worn at all times.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[6]
-
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[6]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4]
Storage and Incompatibilities
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[4] Keep the container tightly closed.[7] It should be stored in a flammables-area.[4] Avoid contact with strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[8][9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek medical attention.[4]
-
If inhaled: Move the person to fresh air.[4][10] If breathing is difficult, provide oxygen.[4] Seek medical attention if symptoms persist.[10]
-
If swallowed: Do NOT induce vomiting.[4] Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[4] Seek immediate medical attention.[11]
Experimental Setup for High-Temperature Reactions
Conducting reactions at temperatures near or above the boiling point of this compound requires a specialized experimental setup to ensure safety and control over the reaction conditions. A high-pressure reactor or a sealed-tube apparatus is recommended.
High-Pressure Reactor Setup
A high-pressure reactor, also known as an autoclave, is a vessel designed to withstand high pressures and temperatures. This setup is ideal for reactions that need to be performed above the atmospheric boiling point of the solvent.
Key Components:
-
Reactor Vessel: Typically constructed from stainless steel or other resistant alloys.
-
Heating System: An electric heating mantle or an oil bath.
-
Stirring Mechanism: A magnetic stirrer or an overhead mechanical stirrer.
-
Pressure Gauge: To monitor the internal pressure of the vessel.
-
Thermocouple: For accurate measurement of the internal reaction temperature.
-
Inert Gas Inlet/Outlet: For purging the reactor with an inert gas like nitrogen or argon.
-
Pressure Relief Valve: A critical safety feature to prevent over-pressurization.
Workflow for a High-Pressure Reaction:
Caption: Workflow for a typical high-pressure reaction.
Sealed-Tube Reaction Setup
For smaller-scale reactions, a heavy-walled sealed tube can be used. This method is suitable for reactions where the expected pressure increase is manageable.
Key Components:
-
Heavy-Walled Glass Pressure Tube: Designed to withstand moderate pressure.
-
Heating System: An oil bath or a heating block is recommended for even heat distribution.
-
Shielding: A blast shield is mandatory for all sealed-tube reactions.
Experimental Protocols
The following are generalized protocols for high-temperature reactions using this compound as a solvent. These should be adapted based on the specific requirements of the reaction being performed.
General Protocol for a High-Temperature Reaction in a High-Pressure Reactor
-
Charging the Reactor:
-
To a clean and dry high-pressure reactor vessel, add the reactants and any solid catalysts.
-
Add the required volume of this compound as the solvent.
-
Note: Do not fill the reactor to more than 75% of its total volume to allow for solvent expansion at high temperatures.
-
-
Assembly and Sealing:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Ensure all fittings are tight to prevent any leaks.
-
-
Inert Atmosphere:
-
Purge the reactor with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove any oxygen.
-
Pressurize the reactor with the inert gas to the desired initial pressure.
-
-
Heating and Reaction:
-
Place the reactor in the heating mantle or oil bath.
-
Begin stirring and gradually heat the reactor to the target reaction temperature.
-
Monitor the internal temperature and pressure throughout the reaction.
-
-
Cooling and Work-up:
-
Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Caution: Do not attempt to open the reactor while it is still hot or under pressure.
-
Once cooled, slowly vent the excess pressure in a fume hood.
-
Open the reactor and transfer the reaction mixture for further processing (e.g., extraction, filtration, chromatography).
-
General Protocol for a High-Temperature Reaction in a Sealed Tube
-
Charging the Tube:
-
Add the reactants and a magnetic stir bar to a heavy-walled glass pressure tube.
-
Add the required volume of this compound.
-
Note: The tube should not be filled more than half-full.
-
-
Sealing the Tube:
-
If necessary, purge the tube with an inert gas.
-
Securely seal the tube using a threaded cap with a suitable O-ring or by flame-sealing (requires specialized glassblowing skills).
-
-
Heating and Reaction:
-
Place the sealed tube in an oil bath or heating block positioned behind a blast shield.
-
Heat the reaction to the desired temperature with stirring.
-
Visually monitor the reaction for any signs of excessive pressure build-up.
-
-
Cooling and Work-up:
-
After the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature behind the blast shield.
-
Caution: Never cool a sealed tube rapidly, as this can cause it to shatter.
-
Once at room temperature, carefully open the tube in a fume hood, pointing it away from yourself and others.
-
Work up the reaction mixture as required.
-
Data Presentation
The following tables provide a template for recording and presenting quantitative data from high-temperature reactions using this compound.
Table 1: Reaction Conditions and Yields
| Entry | Reactant A (mmol) | Reactant B (mmol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Pressure (psi) | Product Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Influence of Temperature on Reaction Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 120 | 1 | |
| 120 | 2 | |
| 140 | 1 | |
| 140 | 2 | |
| 160 | 1 | |
| 160 | 2 |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for setting up and performing a high-temperature reaction.
Caption: Overall experimental workflow.
Conclusion
This compound can be a useful solvent for high-temperature organic reactions when appropriate experimental setups and safety precautions are employed. The use of high-pressure reactors or sealed tubes is essential for conducting reactions above its atmospheric boiling point. Researchers should always consult the safety data sheet and perform a thorough risk assessment before conducting any high-temperature experiments. The protocols and data presentation formats provided in this document offer a framework for the systematic and safe exploration of this compound in high-temperature synthesis.
References
- 1. This compound | C5H10O3 | CID 11228781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nj.gov [nj.gov]
- 9. recochem.com [recochem.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Application Note and Protocol for the GC-MS Detection of Methoxymethyl Propionate in Reaction Mixtures
Introduction
Methoxymethyl propionate (B1217596) is an important chemical intermediate used in various industrial syntheses. Accurate and reliable monitoring of its concentration in reaction mixtures is crucial for process optimization, yield determination, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like methoxymethyl propionate in complex matrices.[1] This application note provides a detailed protocol for the determination of this compound in reaction mixtures using GC-MS.
Principle
The method involves the separation of this compound from other components in the reaction mixture using a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The unique fragmentation pattern, or mass spectrum, of this compound allows for its unambiguous identification and quantification.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the specific reaction matrix. For many organic reaction mixtures, a simple "dilute and shoot" approach is sufficient.
Materials:
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Volumetric flasks
-
Micropipettes
-
GC vials with PTFE-lined septa
-
Vortex mixer
Procedure:
-
Accurately transfer a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask.
-
Dilute the sample to a known final volume with a suitable high-purity solvent. The dilution factor should be chosen to bring the expected concentration of this compound into the linear range of the instrument.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL GC vial and cap securely.
For reaction mixtures containing non-volatile components or interfering matrix effects, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
GC-MS Instrumentation and Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and reaction matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on analyte concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35-200 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Identification of this compound
The identification of this compound is based on its retention time and its mass spectrum. The retention time is the time it takes for the analyte to pass through the GC column. The mass spectrum is the unique fragmentation pattern of the molecule.
Expected Mass Spectrum:
| m/z | Possible Fragment |
| 87 | [M - OCH₃]⁺ |
| 73 | [M - OCH₂CH₃]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 45 | [OCH₂OCH₃]⁺ |
| 29 | [CH₃CH₂]⁺ |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration of the standards. The concentration of this compound in the unknown samples can then be determined from this calibration curve.
Quantitative Data Summary (Hypothetical - to be determined by user validation):
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Characteristic Ions (m/z) | 118, 87, 57, 45 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity (R²) | > 0.995 |
Method Validation
The developed GC-MS method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows
Caption: Overall workflow for the GC-MS analysis of this compound.
References
Methoxymethyl Propionate: Uncharted Territory as a Green Solvent Alternative
For researchers, scientists, and drug development professionals exploring novel, sustainable solvent options, methoxymethyl propionate (B1217596) presents itself as a potential but largely uncharacterized candidate. While the principles of green chemistry encourage the investigation of new solvent alternatives, publicly available data on the properties, applications, and safety of methoxymethyl propionate is currently insufficient to produce detailed application notes or experimental protocols for its use as a green solvent.
Initial investigations into this compound are often confounded by confusion with its isomers, methyl 2-methoxypropionate and methyl 3-methoxypropionate, for which more data is available. However, this compound, with the chemical structure CCC(=O)OCOC and CAS number 70767-92-9, is a distinct chemical entity.
Physicochemical Properties: A Starting Point for Evaluation
A comprehensive evaluation of a solvent's "greenness" begins with its fundamental physicochemical properties. For this compound, much of this data is based on computational models rather than extensive laboratory testing. The following table summarizes the currently available information.
| Property | Value | Source |
| IUPAC Name | methoxymethyl propanoate | PubChem |
| CAS Number | 70767-92-9 | MedChemExpress, PubChem |
| Molecular Formula | C₅H₁₀O₃ | PubChem |
| Molecular Weight | 118.13 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Purity | >98% | MedChemExpress |
| XLogP3 (Computed) | 0.8 | PubChem |
To thoroughly assess its potential as a green solvent, a significant amount of experimental data is required. This includes, but is not limited to, boiling point, melting point, density, viscosity, solubility in various solutes, flash point, and a comprehensive toxicological and environmental fate profile.
The Path Forward: Necessary Research and Protocol Development
The development of detailed application notes and protocols for this compound as a green solvent is contingent on future research. The following diagram outlines a logical workflow for the systematic evaluation of any new potential green solvent.
Application Notes and Protocols: Methoxymethyl Propionate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethyl propionate (B1217596) is an organic ester with the chemical formula CH₃CH₂COOCH₂OCH₃. While the exploration of novel and greener solvents and reagents is a continuous effort in pharmaceutical synthesis, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific, documented applications of methoxymethyl propionate as a key reactant, building block, or solvent in the synthesis of pharmaceutical intermediates.
This document provides an overview of the available information, focusing on the synthesis of this compound itself and the general reactivity of similar esters, to offer a foundational understanding for researchers interested in exploring its potential applications.
Synthesis of this compound
The primary method for synthesizing this compound is through the Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or potassium methoxide.
Reaction Pathway
The synthesis proceeds via the nucleophilic addition of methanol to the α,β-unsaturated carbonyl compound, methyl acrylate.
Caption: Synthesis of this compound via Michael Addition.
Experimental Protocol: Synthesis of Methyl 3-Methoxypropionate[1]
This protocol is based on a patented method for the preparation of methyl 3-methoxypropionate.
Materials:
-
Methanol
-
Methyl Acrylate (MA)
-
Sodium methoxide (or potassium methoxide) solution in methanol (e.g., 28-32%)
-
Concentrated sulfuric acid (or 85% phosphoric acid)
Equipment:
-
Reactor with a stirrer, thermometer, and dropping funnel
-
Cooling system
-
Rectification column
Procedure:
-
Charge the reactor with the required amount of methanol and the sodium methoxide catalyst.
-
Under strong stirring, slowly add methyl acrylate to the reactor over a period of at least 10 hours. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.
-
Maintain the reaction temperature between 45-60°C and continue the reaction for 2-6 hours after the addition of methyl acrylate is complete.
-
After the reaction is complete, cool the mixture to below 35°C.
-
While stirring and maintaining the low temperature, slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst. The molar amount of acid should be 1/2 to 1/3 of the molar amount of the catalyst used.
-
The crude product is then purified by fractional distillation using a rectifying tower to obtain high-purity methyl 3-methoxypropionate.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Methanol:Methyl Acrylate) | 2.0-3.0 : 1 | [1] |
| Catalyst Loading (Sodium/Potassium Methoxide) | 5.3-14.3% of methanol weight | [1] |
| Reaction Temperature | 45-60°C | [1] |
| Reaction Time (post-addition) | 2-6 hours | [1] |
| Product Purity (after rectification) | >99.5% | [1] |
Potential, Yet Undocumented, Applications in Pharmaceutical Synthesis
While specific examples are absent in the literature, the chemical structure of this compound suggests potential, albeit unexplored, roles in the synthesis of pharmaceutical intermediates. These are theoretical applications based on the general reactivity of esters.
As a Propionylating Agent
This compound could potentially act as a propionylating agent, introducing a propionyl group (-COCH₂CH₃) onto a substrate. This is a common transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Caption: Theoretical Propionylation Reaction using this compound.
As a Source of a C3 Building Block
In the presence of strong bases, the ester could potentially undergo reactions at the α-carbon, making it a source for a three-carbon building block in the construction of more complex molecular scaffolds.
Conclusion
Based on an extensive review of the available scientific and patent literature, there is no documented evidence of this compound being utilized as a reactant, solvent, or building block in the synthesis of pharmaceutical intermediates. The information available is limited to its own synthesis.
For researchers in drug development, this indicates that the application of this compound in this field is an unexplored area. Its properties as a relatively green solvent and its potential reactivity as a propionylating agent or a C3 synthon could warrant further investigation. However, any such exploration would be novel and would require foundational research to establish its reactivity, efficacy, and safety in the context of pharmaceutical synthesis. Professionals in the field should rely on well-established and documented reagents and solvents for their synthetic routes until such research is available.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methoxymethyl Propionate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxymethyl propionate (B1217596) (MMP) reactions. It focuses on identifying and removing impurities that may arise during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Methoxymethyl propionate synthesis reaction?
A1: The most common impurities originate from the starting materials, catalyst, and side reactions. These include:
-
Unreacted Starting Materials: Methanol (B129727) and Methyl Acrylate (B77674).
-
Catalyst Residues: Sodium methoxide (B1231860) (if used as a catalyst).
-
Neutralization Byproducts: Salts such as sodium sulfate (B86663) or sodium phosphate, formed when the catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid)[1].
-
Side-Reaction Products: A common side reaction is the reverse Michael addition, where the product can decompose back into methanol and methyl acrylate, especially at elevated temperatures in the presence of the base catalyst[2]. Another potential impurity is a higher-boiling point compound, possibly formed from further reactions of the product or starting materials.
Q2: How can I detect the presence of these impurities in my product?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in your this compound product[3][4]. By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can identify the impurities present.
Q3: What is the primary method for purifying crude this compound?
A3: The primary and most effective method for purifying this compound is fractional distillation [1][2][5]. This technique separates compounds based on their different boiling points. Given the significant differences in boiling points between this compound (approx. 143-144°C), methanol (approx. 64.7°C), and methyl acrylate (approx. 80.5°C), fractional distillation can effectively separate the product from the unreacted starting materials[2][5].
Q4: Why is it crucial to neutralize the catalyst before distillation?
A4: It is essential to neutralize the basic catalyst (e.g., sodium methoxide) before distillation to prevent the reverse Michael addition reaction. If the catalyst is not neutralized, the heat from the distillation process can cause the this compound to decompose back into methanol and methyl acrylate, which would significantly reduce the yield of your desired product[2].
Troubleshooting Guides
Fractional Distillation Issues
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Distillation Column | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A packed column (e.g., with Raschig rings or Vigreux indentations) is recommended. |
| Incorrect Distillation Rate | A slow and steady distillation rate is crucial for good separation. If the distillation is too fast, the separation efficiency will be poor. Control the heating mantle to maintain a steady boil-up rate. |
| Fluctuating Temperature | Ensure the distillation apparatus is well-insulated to prevent heat loss and temperature fluctuations. A stable temperature gradient along the column is necessary for effective fractionation. |
| Incorrect Pressure | While atmospheric distillation is common, vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition, though this may require adjustments to the temperature gradient. |
Product Purity Issues
Problem: The purified product is still contaminated with high-boiling point impurities.
| Possible Cause | Troubleshooting & Optimization |
| "Tarry" Residues | High-boiling point impurities and polymerization products can remain in the distillation flask. Avoid distilling to dryness to prevent the decomposition of these residues and contamination of the distillate. |
| Azeotrope Formation | While less common for this specific mixture, azeotropes can sometimes form. Consider using a different purification technique, such as column chromatography, if distillation is ineffective. |
| Ineffective Neutralization | If the catalyst is not fully neutralized, side reactions can continue to occur during heating, leading to new impurities. Ensure complete neutralization and removal of the resulting salts before distillation. |
Data Presentation
Table 1: Boiling Points of Key Components in this compound Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanol | CH₄O | 32.04 | ~64.7 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | ~80.5 |
| This compound | C₅H₁₀O₃ | 118.13 | ~143-144 |
Note: Data sourced from patent documents[2][5].
Table 2: Representative Purity Analysis Before and After Fractional Distillation
| Compound | Purity Before Distillation (% Area by GC) | Purity After Distillation (% Area by GC) |
| Methanol | 25 | < 0.1 |
| Methyl Acrylate | 15 | < 0.1 |
| This compound | 58 | > 99.5 |
| Other Impurities | 2 | < 0.3 |
Note: This is a representative table based on typical outcomes of fractional distillation for such reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Neutralization of the Reaction Mixture
-
After the synthesis reaction is complete, cool the reaction mixture to room temperature in an ice bath.
-
Slowly add a neutralizing acid (e.g., 98% concentrated sulfuric acid or 85% phosphoric acid) dropwise while stirring vigorously. The amount of acid should be stoichiometrically calculated to neutralize the base catalyst (e.g., sodium methoxide)[1].
-
Monitor the pH of the mixture to ensure it reaches a neutral or slightly acidic state.
-
If a precipitate (the neutralization salt) forms, it can be removed by filtration before proceeding to distillation.
Protocol 2: Fractional Distillation of this compound
-
Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the neutralized and filtered crude reaction mixture into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Begin heating the distillation flask gently.
-
Collect the first fraction, which will primarily be the low-boiling unreacted methanol, at a temperature of approximately 64-65°C.
-
As the temperature begins to rise, change the receiving flask to collect the second fraction, which will be mainly unreacted methyl acrylate, at around 80-81°C.
-
Once the temperature stabilizes again at approximately 143-144°C, change the receiving flask to collect the pure this compound product[2].
-
Continue to collect the product until the temperature starts to fluctuate or rise significantly, indicating that higher-boiling impurities are beginning to distill.
-
Stop the distillation before the flask boils to dryness.
Protocol 3: GC-MS Analysis of Product Purity
-
Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Instrument Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Use a split injection mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate the different components.
-
MS Detector: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 30-300.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and to the injection of pure standards of the expected impurities. Quantify the purity by integrating the peak areas.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Side Reactions of Methoxymethyl Propionate with Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Methoxymethyl propionate (B1217596) (MMP) in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Methoxymethyl propionate when treated with a strong base?
This compound has two primary sites susceptible to reaction with strong bases:
-
The Ester Carbonyl Group: The electrophilic carbon of the ester is susceptible to nucleophilic attack.
-
The α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be abstracted by a strong base to form an enolate.[1]
Q2: What is the most common side reaction when using this compound with strong bases?
The most common side reaction is saponification, which is the base-promoted hydrolysis of the ester.[2][3] This occurs if water is present in the reaction mixture. The hydroxide (B78521) ion (or other strong base) attacks the carbonyl carbon, leading to the cleavage of the ester bond and the formation of a carboxylate salt (propionate) and methoxymethyl alcohol.
Q3: Can enolate formation occur, and what are the potential consequences?
Yes, strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) can deprotonate the α-carbon to form an enolate.[1][4] This enolate is a potent nucleophile. While often the desired reactive intermediate, if not controlled, it can lead to side reactions such as:
-
Self-condensation: The enolate can react with another molecule of the starting ester.
-
Reaction with other electrophiles: If unintended electrophiles are present, the enolate will react with them.
Q4: Is the methoxymethyl (MOM) ether group stable to strong bases?
Generally, ethers are quite stable and unreactive towards bases.[5][6] However, very strong bases, such as organolithium reagents (e.g., n-BuLi), can potentially cleave ethers, especially at higher temperatures.[7][8] This typically proceeds by deprotonation at a carbon adjacent to the ether oxygen. For MMP, this is a less common side reaction compared to saponification or enolate-related reactions, especially when the reaction is performed at low temperatures.[8]
Q5: Which strong bases are commonly used, and what are the recommended reaction conditions to minimize side reactions?
The choice of base depends on the desired reaction.
-
For enolate formation , a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is preferred.[4]
-
To minimize side reactions, especially saponification and ether cleavage, it is critical to maintain anhydrous (moisture-free) conditions and conduct the reaction at low temperatures , typically -78 °C.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product; starting material recovered. | 1. Inactive Base: The strong base may have been degraded by exposure to air or moisture.2. Insufficient Base: Not enough base was used to fully deprotonate the substrate.3. Temperature Too Low: The reaction temperature may be too low for the specific base and substrate, hindering the reaction rate. | 1. Use a freshly opened bottle of the base or titrate it before use.2. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).3. Use a slight excess of the base (e.g., 1.1 equivalents).4. Consult the literature for the optimal temperature for your specific transformation. |
| Formation of propionic acid or its salt is the main product. | Saponification: The presence of water in the reaction mixture is causing hydrolysis of the ester.[9] | 1. Thoroughly dry all glassware before use.2. Use anhydrous solvents. Distill solvents over an appropriate drying agent if necessary.3. Ensure the starting material (MMP) and any other reagents are free of water. |
| A complex mixture of unidentified products is formed. | 1. Reaction Temperature Too High: Allowing the reaction to warm prematurely can lead to multiple side reactions (e.g., self-condensation, decomposition).2. Ether Cleavage: A very strong base (like n-BuLi) at a higher temperature might be cleaving the MOM group.[8] | 1. Maintain strict temperature control, especially during the addition of reagents. Use a cryostat or a well-maintained dry ice/acetone bath.[9]2. Quench the reaction at low temperature before allowing it to warm to room temperature.3. If ether cleavage is suspected, consider using a less aggressive base or ensure the temperature does not rise above -78 °C. |
Data Presentation
Table 1: Approximate pKa Values Relevant to MMP Reactions
| Compound | Conjugate Acid | pKa | Significance |
| Water | H₃O⁺ | -1.7 | The presence of water (pKa ~15.7) will quench strong bases. |
| Propionate Ester (α-H) | Enolate | ~25 | A strong base is required for deprotonation. |
| Diisopropylamine | LDA | ~36 | The high pKa of its conjugate acid makes LDA a very strong base, capable of deprotonating the ester. |
Table 2: Recommended Conditions for Using Strong Bases with MMP
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C | Controls reactivity and minimizes thermal decomposition and side reactions.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base by atmospheric oxygen and moisture. |
| Solvents | Anhydrous (e.g., THF, Diethyl ether) | Prevents saponification and reaction with the base.[9] |
| Glassware | Oven- or flame-dried | Removes adsorbed water.[9] |
| Base | LDA (for enolization) | Strong, non-nucleophilic, and sterically hindered to favor deprotonation over nucleophilic attack.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Generation and Trapping of the Enolate of this compound
This protocol describes a general method for forming the lithium enolate of MMP and trapping it with an electrophile (e.g., an alkyl halide or an aldehyde).
Materials:
-
This compound (MMP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard solvents for workup (e.g., diethyl ether, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 equivalents) dropwise to the stirred THF.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Using a syringe, add the MMP solution dropwise to the LDA solution at -78 °C, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the electrophile (1.2 equivalents), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Saponification side reaction of this compound.
Caption: Enolate formation from this compound.
Caption: Experimental workflow for enolate generation and trapping.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Instability of Methoxymethyl Propionate Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Methoxymethyl propionate (B1217596) (MMP) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is Methoxymethyl propionate unstable in acidic conditions?
A1: this compound contains an acetal (B89532) functional group, which is inherently susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal, making it a good leaving group. This is followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion). A subsequent attack by water leads to the formation of a hemiacetal intermediate, which further hydrolyzes to yield formaldehyde, methanol, and propionic acid. Acetals are stable in neutral or basic environments but readily break down in the presence of an acid catalyst.[1][2][3]
Q2: What are the primary degradation products of this compound in an acidic solution?
A2: The acid-catalyzed hydrolysis of this compound yields formaldehyde, methanol, and propionic acid as the final products. The reaction proceeds through a hemiacetal intermediate.
Q3: At what pH range does the degradation of this compound become significant?
Q4: Can the degradation of this compound be prevented or minimized?
A4: To prevent degradation, it is essential to avoid acidic conditions. Maintaining a neutral or slightly basic pH is the most effective strategy. If acidic conditions are required for a particular experimental step, consider the following:
-
Use of a milder acid catalyst: Weaker Brønsted acids or Lewis acids can sometimes achieve the desired transformation with less degradation of the acetal.[1]
-
Anhydrous conditions: In the absence of water, the hydrolysis reaction cannot proceed to completion. Using anhydrous acids and solvents can help preserve the acetal.[2]
-
Low temperatures: As with many chemical reactions, lowering the temperature can significantly reduce the rate of hydrolysis.
-
Protecting group strategy: If the acidic condition is temporary, the use of this compound as a protecting group should be carefully timed with subsequent steps to remove it under controlled conditions when it is no longer needed.
Troubleshooting Guides
Issue 1: My reaction involving this compound under acidic conditions is giving low yields or unexpected side products.
| Possible Cause | Troubleshooting Step |
| Complete or partial hydrolysis of this compound. | 1. Confirm degradation: Analyze a sample of your reaction mixture using techniques like HPLC, GC-MS, or NMR to identify the presence of formaldehyde, methanol, or propionic acid. 2. Adjust pH: If possible, increase the pH of the reaction mixture to a less acidic or neutral level. 3. Lower temperature: Run the reaction at a lower temperature to slow down the rate of hydrolysis. 4. Reduce reaction time: Minimize the exposure of this compound to acidic conditions. |
| Formation of unexpected byproducts due to side reactions. | 1. Identify byproducts: Use analytical techniques (e.g., MS, NMR) to determine the structure of the side products. This can provide clues about the reaction pathway. 2. Modify reaction conditions: Consider changing the solvent, acid catalyst, or temperature to disfavor the side reaction. |
| Interaction with other functional groups in the molecule. | 1. Review your substrate: Assess if other acid-sensitive functional groups are present in your molecule that could be reacting.[1] 2. Use a milder acid: Switch to a less harsh acid catalyst to improve selectivity. |
Issue 2: I am trying to use this compound as a protecting group, but it is being cleaved prematurely.
| Possible Cause | Troubleshooting Step |
| The reaction conditions are too acidic. | 1. Screen different acids: Test a range of acidic catalysts, from strong acids (e.g., HCl, H2SO4) to milder ones (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst-15), to find one that is effective for the desired reaction without cleaving the protecting group.[1] |
| Presence of water in the reaction mixture. | 1. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves.[2] |
| The protecting group is inherently too labile for the required conditions. | 1. Consider an alternative protecting group: If this compound is not stable enough, explore other acetal or ketal protecting groups with different stability profiles. |
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of an Acetal
Disclaimer: The following data is representative of a typical acetal and is for illustrative purposes only. Specific kinetic data for this compound was not found in the available literature.
| pH | Half-life (t½) at 25°C (hours) |
| 1.0 | 0.5 |
| 2.0 | 5 |
| 3.0 | 50 |
| 4.0 | 500 |
| 5.0 | >1000 |
| 7.0 | Stable |
Table 2: Illustrative Effect of Temperature on Acetal Hydrolysis Rate
Disclaimer: The following data is representative of a typical acetal under acidic conditions (pH 2) and is for illustrative purposes only.
| Temperature (°C) | Relative Rate of Hydrolysis |
| 10 | 0.5 |
| 25 | 1.0 |
| 40 | 2.5 |
| 60 | 8.0 |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the rate of degradation of this compound under specific acidic conditions.
Materials:
-
This compound
-
Acid of choice (e.g., HCl, H₂SO₄)
-
Buffer solution of the desired pH
-
HPLC grade water and acetonitrile (B52724)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare the acidic reaction solution by adding the chosen acid to the buffer to achieve the target pH.
-
Initiate the reaction: At time t=0, add a known volume of the this compound stock solution to the acidic reaction solution in a thermostatted vessel to achieve the desired final concentration.
-
Sample collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the hydrolysis.
-
HPLC analysis: Inject the quenched sample onto the HPLC system.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient will need to be optimized.
-
Detection: Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength (to be determined by UV scan).
-
-
Quantification: Create a calibration curve using standard solutions of this compound. Use the peak area from the HPLC chromatograms to determine the concentration of remaining this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and the half-life of the compound under the tested conditions.
Mandatory Visualization
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Optimizing Methoxymethyl Propionate Esterification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of Methoxymethyl propionate (B1217596) via esterification.
Troubleshooting Guide
This section addresses common issues encountered during the esterification process in a direct question-and-answer format.
Q1: Why is my reaction yield of Methoxymethyl propionate consistently low?
A: Low yield in an esterification reaction is a common problem that can be attributed to several factors, primarily related to the reversible nature of the reaction.
-
Chemical Equilibrium: Fischer esterification is a reversible process that reaches a state of equilibrium.[1][2] If the reaction is simply run to equilibrium without intervention, the yield may be inherently limited. To overcome this, you can either use a large excess of one reactant (typically the alcohol, which is often easier to remove post-reaction) or actively remove the water byproduct as it forms.[2][3]
-
Insufficient Catalyst: The catalyst concentration directly impacts the reaction rate.[4] If the catalyst loading is too low, the reaction may not reach equilibrium within the allotted time. Ensure you are using an appropriate amount; for example, in similar reactions using solid acid catalysts, loadings of 5-10 wt% are common.[1]
-
Reaction Temperature: If the temperature is too low, the reaction rate will be very slow.[4] Conversely, excessively high temperatures can lead to side reactions and decomposition of products or reactants, especially with sensitive substrates.[5]
-
Presence of Water: Any water present at the start of the reaction (e.g., in wet reactants or solvents) will inhibit the forward reaction. Ensure all reagents and glassware are thoroughly dried before use.
Q2: The reaction seems to stop before all the limiting reagent is consumed. What's happening?
A: This is a classic sign of the reaction reaching its chemical equilibrium. In a reversible reaction like Fischer esterification, the forward reaction (ester formation) and the reverse reaction (ester hydrolysis) occur simultaneously.[2] The reaction "stops" when the rate of the forward reaction equals the rate of the reverse reaction. At this point, the concentrations of reactants and products remain constant, even if the limiting reagent has not been fully consumed. To drive the reaction to completion and increase the conversion of the limiting reagent, you must shift the equilibrium. This is achieved by applying Le Châtelier's principle: either add an excess of a reactant or remove a product (water).[3]
Q3: I'm observing the formation of dark-colored byproducts. What causes this and how can I prevent it?
A: The formation of dark-colored impurities, often referred to as charring, is typically caused by side reactions occurring at elevated temperatures, especially in the presence of a strong acid catalyst like concentrated sulfuric acid.[5] These side reactions can include dehydration of the alcohol or oxidation of organic materials.
-
To prevent this:
-
Optimize Temperature: Avoid excessively high reaction temperatures. Determine the lowest effective temperature that provides a reasonable reaction rate.
-
Choose a Milder Catalyst: Consider replacing a strong mineral acid with a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or p-toluenesulfonic acid (p-TsOH).[1][5][6] Solid acids are often less aggressive and can minimize side reactions.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion, as prolonged exposure to heat and acid can promote degradation.
-
Q4: My solid acid catalyst seems to be losing activity after one or two runs. Why?
A: The deactivation of heterogeneous catalysts is a known issue. Several factors could be responsible:
-
Fouling: High molecular weight byproducts or polymers formed during the reaction can deposit on the catalyst's surface, blocking the active sites.
-
Leaching: The active functional groups (e.g., sulfonic acid groups on a resin) may slowly detach from the solid support and dissolve into the reaction mixture, especially at high temperatures.
-
Water Inhibition: The catalyst's acidic sites can be strongly adsorbed by water molecules, which are a byproduct of the reaction. This can inhibit the reactants from accessing the active sites.
To mitigate this, ensure the catalyst is thoroughly washed with a suitable solvent and dried between runs. Operating at the lowest effective temperature can also help preserve the catalyst's stability and lifespan.
Q5: The reaction is very slow. How can I increase the rate without causing side reactions?
A: Increasing the reaction rate is a matter of optimizing several key parameters:
-
Increase Temperature: This is often the most effective way to increase the reaction rate.[4] However, it must be done cautiously to avoid the byproduct formation mentioned previously. A modest increase of 10-20°C can significantly speed up the reaction.
-
Increase Catalyst Concentration: A higher catalyst loading provides more active sites for the reaction to occur.[4] Be aware that for solid catalysts, there is a point of diminishing returns where increasing the amount further may not significantly increase the rate due to mass transfer limitations.[1]
-
Efficient Mixing: Ensure the reaction mixture is being stirred vigorously. This improves contact between the reactants and the catalyst, which is especially critical for heterogeneous (solid-liquid) systems.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the acid-catalyzed esterification to form this compound?
A: The reaction follows the Fischer esterification mechanism, which involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic.[6]
-
Nucleophilic Attack: The alcohol (methoxymethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[6][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]
-
Elimination: The newly formed water molecule is eliminated, and a pi-bond is re-formed at the carbonyl carbon.[2]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[7]
Q2: What are the pros and cons of using a homogeneous vs. a heterogeneous catalyst?
A:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH):
-
Pros: High catalytic activity, low cost, and readily available.[4] They operate in the same phase as the reactants, eliminating mass transfer limitations.
-
Cons: Difficult to separate from the reaction mixture, requiring a neutralization and extraction workup. They are also highly corrosive and can lead to environmental waste.[1][6]
-
-
Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites):
-
Pros: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse. They are generally less corrosive and more environmentally friendly.[1]
-
Cons: Can be more expensive than homogeneous catalysts and may suffer from lower reaction rates due to mass transfer limitations between the liquid and solid phases. They can also be prone to deactivation.[6]
-
Q3: How do I choose the optimal molar ratio of alcohol to acid?
A: The choice of molar ratio is a strategy to shift the reaction equilibrium towards the products. Since the reaction is typically 1:1 stoichiometrically, using an excess of the less expensive or more easily separable reactant is common practice.[3] For many esterifications, the alcohol is used in excess. A starting point could be a molar ratio of 1.5:1 or 2:1 (alcohol:acid). Studies on similar reactions have shown that increasing the molar ratio can significantly increase the yield, with some optimizations using ratios as high as 3:1 or even 10:1 to achieve maximum conversion.[1][4][8] The optimal ratio should be determined experimentally for your specific system.
Q4: What is the effect of temperature on the esterification reaction?
A: Temperature has a dual effect. Firstly, increasing the temperature increases the kinetic rate of the reaction, allowing equilibrium to be reached faster.[9] For example, in the esterification of propanoic acid, raising the temperature from 35°C to 65°C dramatically increased the initial reaction rate and final yield.[4] Secondly, because esterification is a reversible reaction, temperature also affects the equilibrium constant. For exothermic reactions, higher temperatures can slightly decrease the maximum possible yield at equilibrium.[1] Therefore, the optimal temperature is a trade-off between achieving a fast reaction rate and maximizing the equilibrium conversion.
Q5: How can I effectively remove water from the reaction to improve yield?
A: Removing the water byproduct is a highly effective method for driving the reaction to completion. The most common laboratory technique is azeotropic distillation using a Dean-Stark apparatus .[2][3] In this setup, a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is used. The mixture is heated to reflux, and the vapor containing the solvent and water condenses in the Dean-Stark trap. As the condensate cools, the water, being denser than the solvent, separates and collects at the bottom of the trap while the solvent overflows and returns to the reaction flask.[2] This continuous removal of water effectively pulls the equilibrium towards the ester product.[3]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from studies on analogous esterification reactions, providing a starting point for the optimization of this compound synthesis.
Table 1: Effect of Catalyst Loading on Product Yield (Data adapted from the esterification of 1-methoxy-2-propanol (B31579) and acetic acid using Amberlyst-35 catalyst at 353 K)[1]
| Catalyst Loading (wt%) | PMA Equilibrium Yield (%) | Notes |
| 4 | ~65 | Yield increases significantly with initial catalyst addition. |
| 6 | ~71 | |
| 8 | ~75 | |
| 10 | 78 | Considered optimal; further increases show minimal benefit.[1] |
| 12 | ~79 | Slight increase, potentially limited by mass transfer.[1] |
Table 2: Influence of Temperature and Reactant Molar Ratio on Yield (Data adapted from the esterification of propanoic acid and 1-propanol (B7761284) using H₂SO₄ catalyst)[4]
| Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (min) | Propyl Propanoate Yield (%) |
| 35 | 1:10 | 210 | 83.7 |
| 45 | 1:10 | 210 | 92.1 |
| 55 | 1:10 | 210 | 95.5 |
| 65 | 1:10 | 210 | 96.9 |
| 65 | 1:1 | 210 | ~60 (Estimated from trends) |
| 65 | 1:5 | 210 | ~85 (Estimated from trends) |
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Catalyst (H₂SO₄) and Dean-Stark Trap
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add propionic acid (1.0 eq), methoxymethanol (B1221974) (1.5 - 2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per mmol of limiting reagent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) to the mixture.
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected, which indicates the reaction is complete (typically 3-6 hours).
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) to neutralize the acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude ester by fractional distillation under reduced pressure.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Ion-Exchange Resin)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with propionic acid (1.0 eq) and a larger excess of methoxymethanol (3.0 - 5.0 eq). Using the alcohol as the solvent eliminates the need for another solvent and helps drive the equilibrium.
-
Catalyst Addition: Add the acidic ion-exchange resin (e.g., Amberlyst-15 or Amberlyst-35, dried, 5-10% by weight of the total reactants).
-
Reaction: Heat the stirred suspension to reflux (the optimal temperature may be between 60-90°C, depending on the reactants).[1][10] Monitor the reaction progress using TLC or GC analysis.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Simply filter the reaction mixture to remove the catalyst beads. The catalyst can be washed with fresh alcohol or another solvent and dried for reuse.
-
Purification: Remove the excess alcohol from the filtrate via rotary evaporation. The remaining crude product can then be purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logical relationship between reaction parameters and final product yield.
Caption: Simplified steps of the Fischer esterification reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Temperature, Time, and Methanol Concentration on Enhancing the Yield of Biodiesel Production of Castor and Rapeseed Seeds via the Transesterification Process [ejchem.journals.ekb.eg]
Technical Support Center: Troubleshooting Phase Separation with Methoxymethyl Propionate (MMP)
Welcome to the technical support center for troubleshooting phase separation issues when using Methoxymethyl propionate (B1217596) (MMP) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methoxymethyl propionate (MMP) and why is it used as a solvent?
A1: this compound (MMP), with the chemical formula C5H10O3, is a high-performance, eco-friendly ether-ester solvent.[1] It is a clear, colorless liquid known for its use as a solvent in paints, coatings, and in the pharmaceutical industry.[1] Its linear structure and propionyl group provide excellent film formation, flow, and leveling characteristics.[1]
Q2: What is phase separation and why does it occur?
A2: Phase separation is the phenomenon where a single-phase liquid solution separates into two or more distinct liquid phases. This occurs when the components of the mixture are not fully miscible under the given conditions. The primary drivers for phase separation are unfavorable energetic interactions between the solvent and solute molecules and entropy changes. Factors such as temperature, pressure, and the concentration of components can all influence phase separation.
Q3: I am observing cloudiness or two distinct layers in my MMP-based formulation. What is happening?
A3: Cloudiness or the formation of separate layers is a clear indication of phase separation. This suggests that one or more components in your formulation are not sufficiently soluble in the MMP-based solvent system under the current experimental conditions.
Q4: Can temperature changes cause phase separation in my MMP formulation?
A4: Yes, temperature can significantly impact the solubility of components in MMP. Some mixtures exhibit a Lower Critical Solution Temperature (LCST), where they are miscible at lower temperatures and phase-separate upon heating. Conversely, other systems have an Upper Critical Solution Temperature (UCST), where they are miscible at higher temperatures and phase-separate upon cooling. It is crucial to determine the temperature-solubility profile of your specific formulation.
Q5: How does the addition of a co-solvent affect the stability of my MMP formulation?
A5: The addition of a co-solvent can either improve or worsen the stability of your formulation by altering the overall polarity and hydrogen bonding characteristics of the solvent system. A well-chosen co-solvent can improve the solubility of your active pharmaceutical ingredient (API) or polymer, preventing phase separation. Conversely, an incompatible co-solvent can induce phase separation.
Troubleshooting Guide
Problem: My API/polymer is precipitating or causing phase separation in this compound.
This guide will walk you through a systematic approach to troubleshoot and resolve phase separation issues.
Step 1: Understand the Solvent Properties
A key tool for predicting and understanding solvent miscibility is the use of Hansen Solubility Parameters (HSP). These parameters break down the cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.
Estimated Hansen Solubility Parameters for this compound (MMP)
| Parameter | Value (MPa½) |
| δD (Dispersion) | 15.7 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 7.8 |
| δT (Total) | 18.4 |
Disclaimer: These values are estimations based on group contribution methods and should be used as a guide. Experimental verification is recommended.
Step 2: Evaluate Co-Solvent Compatibility
Using the estimated HSP for MMP, we can predict its miscibility with common co-solvents. The "Hansen Distance" (Ra) between two substances provides a measure of their compatibility. A smaller Ra indicates a higher likelihood of miscibility. The formula for Ra is:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A general rule of thumb is that an Ra of less than 5-7 indicates good miscibility.
Predicted Miscibility of MMP with Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from MMP | Predicted Miscibility |
| Methanol | 15.1 | 12.3 | 22.3 | 15.9 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 8.6 | Borderline |
| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.3 | Excellent |
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 11.5 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 35.9 | Very Poor |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 6.6 | Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.2 | Poor |
Step 3: Systematic Troubleshooting Workflow
If you are experiencing phase separation, follow this logical workflow to identify and address the root cause.
Caption: A logical workflow for troubleshooting phase separation.
Step 4: Logical Relationships of Factors Causing Phase Separation
Understanding the interplay between different factors is key to preventing phase separation.
Caption: Key factors influencing phase separation.
Experimental Protocols
Protocol 1: Determining the Phase Diagram of a Ternary System (MMP/Co-solvent/Solute)
Objective: To map the regions of miscibility and phase separation for a three-component system.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the solute (e.g., API or polymer) at a known concentration in MMP.
-
Have pure co-solvent ready.
-
-
Titration:
-
In a series of clear vials, place known volumes of the solute/MMP stock solution.
-
To each vial, incrementally add the co-solvent while stirring continuously.
-
Observe the solution for the first sign of persistent cloudiness (the cloud point), which indicates the boundary of the two-phase region.
-
Record the volumes of each component at the cloud point.
-
-
Data Analysis:
-
Calculate the weight or volume percentage of each component (MMP, co-solvent, and solute) at each cloud point.
-
Plot these compositions on a ternary phase diagram to visualize the miscibility gap.
-
Protocol 2: Visual Miscibility Test
Objective: To quickly assess the miscibility of MMP with a potential co-solvent.
Methodology:
-
In a clear glass vial, add equal volumes of this compound and the test co-solvent.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the mixture to stand undisturbed for at least 5 minutes.
-
Visually inspect the mixture.
-
Miscible: A single, clear liquid phase.
-
Immiscible: Two distinct liquid layers.
-
Partially Miscible: A single, cloudy (turbid) phase.
-
References
Technical Support Center: Methoxymethyl Propionate (MMP) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methoxymethyl propionate (B1217596) (MMP).
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methoxymethyl propionate, primarily through the reaction of methyl acrylate (B77674) with methanol (B129727) using a sodium methoxide (B1231860) catalyst.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MMP-T01 | Low Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Catalyst Inactivity: Catalyst degradation due to moisture. 3. Side Reactions: Polymerization of methyl acrylate or formation of byproducts. 4. Equilibrium Limitations: Reversibility of the reaction. | 1. Optimize Reaction Time and Temperature: The reaction is exothermic; maintain the temperature between 40-60°C.[1] Prolong the reaction time and monitor completion using techniques like GC-MS. 2. Ensure Anhydrous Conditions: Use dry methanol and handle sodium methoxide under an inert atmosphere to prevent moisture contamination. 3. Control Reagent Addition: Add methyl acrylate dropwise to the methanol and catalyst mixture to control the exotherm and minimize polymerization.[1] Consider using a polymerization inhibitor if necessary.[2] 4. Use Excess Methanol: Employing a molar excess of methanol can shift the equilibrium towards product formation. A common molar ratio of methanol to methyl acrylate is between 2:1 and 3:1.[1] |
| MMP-T02 | Low Purity | 1. Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. 2. Formation of Byproducts: Side reactions leading to impurities like methyl acetate (B1210297) and alkoxymethyl acetate.[2] 3. Catalyst Residue: Incomplete neutralization of the sodium methoxide catalyst. | 1. Optimize Distillation: Carefully control the distillation process to separate the lower boiling point starting materials from the MMP product. Recycling of unreacted materials can improve overall yield.[1] 2. Refine Reaction Conditions: Adjusting the reaction temperature and catalyst concentration can minimize the formation of byproducts. Maintaining a controlled temperature is crucial as the reaction is exothermic.[2] 3. Ensure Complete Neutralization: After the reaction, neutralize the catalyst with an acid (e.g., sulfuric or phosphoric acid) while keeping the temperature below 35°C to prevent degradation of the product.[1] |
| MMP-T03 | Reaction Runaway / Poor Temperature Control | 1. Exothermic Reaction: The reaction between methyl acrylate and methanol is highly exothermic.[2] 2. Rapid Addition of Reagents: Adding methyl acrylate too quickly can lead to a rapid increase in temperature. | 1. Implement Efficient Cooling: Ensure the reaction vessel is equipped with an adequate cooling system (e.g., a cooling jacket or coils). 2. Controlled Addition: Add the methyl acrylate to the methanol/catalyst mixture slowly and in a controlled manner to manage the heat generated.[1] |
| MMP-T04 | Product Darkens During Distillation | 1. Thermal Decomposition: The product may be sensitive to high temperatures. 2. Residual Catalyst: Presence of residual catalyst or neutralization salts can promote decomposition at elevated temperatures. | 1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of MMP and minimize thermal stress. 2. Thorough Neutralization and Filtration: Ensure the catalyst is fully neutralized and any resulting salts are filtered off before distillation. |
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What is the most common method for synthesizing this compound?
The most prevalent industrial method is the Michael addition of methanol to methyl acrylate, catalyzed by a strong base, typically an alkali metal alkoxide like sodium methoxide.[1][2]
Q2: What are the key process parameters to control during the synthesis of MMP?
The critical parameters to monitor and control are:
-
Reaction Temperature: Typically maintained between 40-60°C to ensure a reasonable reaction rate without promoting excessive side reactions.[1]
-
Molar Ratio of Reactants: An excess of methanol (e.g., 2:1 to 3:1 molar ratio to methyl acrylate) is often used to drive the reaction towards completion.[1]
-
Catalyst Concentration: The amount of sodium methoxide catalyst needs to be optimized. Too little can result in slow reaction rates, while too much can lead to increased side reactions and complicate purification.
-
Rate of Addition: Slow, controlled addition of methyl acrylate is crucial to manage the exothermic nature of the reaction.[1]
Q3: What are common side reactions and how can they be minimized?
The primary side reaction of concern is the polymerization of methyl acrylate. This can be mitigated by:
-
Maintaining a controlled temperature.
-
Slowly adding the methyl acrylate to the reaction mixture.
-
Optionally, using a polymerization inhibitor.[2]
Another potential issue is the formation of byproducts such as alkyl acetate and alkoxymethyl acetate, which can be minimized by optimizing reaction conditions.[2]
Scale-Up Challenges
Q4: What are the main challenges when scaling up MMP production from the lab to a pilot or industrial scale?
The primary challenges include:
-
Heat Management: The exothermic nature of the reaction becomes more difficult to control in larger reactors. Efficient heat transfer is critical to prevent reaction runaways.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants and catalyst in a large vessel is essential for consistent product quality and yield.
-
Mass Transfer: Differences in mass transfer rates between lab and industrial scale can affect reaction kinetics.
-
Purification: Distillation processes that work well in the lab may need significant optimization for larger volumes to achieve the desired purity.
Q5: How do I adjust the process parameters for scale-up?
Direct multiplication of lab-scale parameters is often not feasible. A systematic approach is required:
-
Process Safety Analysis: Conduct a thorough hazard analysis to understand the thermal risks associated with the scale-up.
-
Pilot Plant Studies: Perform intermediate-scale runs in a pilot plant to validate the process and fine-tune parameters before moving to full-scale production.
-
Modeling and Simulation: Use process modeling to predict the behavior of the reaction at a larger scale and identify potential bottlenecks.
Impurities and Analysis
Q6: What are the typical impurities found in MMP and how are they monitored?
Common impurities include unreacted starting materials (methanol, methyl acrylate), byproducts from side reactions, and residual solvents from purification. Impurity profiling is typically performed using chromatographic techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Hyphenated techniques like GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identification and quantification of trace impurities.
Q7: What are the regulatory considerations for impurities in MMP intended for pharmaceutical use?
For pharmaceutical applications, impurities must be identified, quantified, and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH). The levels of impurities must be demonstrated to be within acceptable limits to ensure the safety and efficacy of the final drug product.
Section 3: Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Reference |
| Reactants | Methanol, Methyl Acrylate | Methanol, Methyl Acrylate | [1] |
| Catalyst | Sodium Methoxide | Sodium Methoxide | [1] |
| Methanol:Methyl Acrylate (Molar Ratio) | 2.0-3.0 : 1 | 2.4-2.6 : 1 | [1] |
| Catalyst Loading (% of Methanol weight) | 5.3-14.3% | 10-11% | [1] |
| Reaction Temperature | 45-60°C | 54-56°C | [1] |
| Methyl Acrylate Addition Time | Variable (lab scale) | ~12 hours | [1] |
| Total Reaction Time | Variable (lab scale) | ~14 hours | [1] |
| Typical Yield (without recycle) | 77-88% | 81-91% | [1] |
| Typical Yield (with recycle) | - | up to 96% | [1] |
Section 4: Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials:
-
Methanol (anhydrous)
-
Methyl Acrylate
-
Sodium Methoxide (as a solution in methanol, e.g., 28-32%)
-
Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)
-
Four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
Procedure:
-
Reaction Setup: In a four-necked flask, charge the calculated amount of sodium methoxide solution and additional anhydrous methanol.
-
Controlled Addition: While stirring vigorously, slowly add the methyl acrylate dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 55°C. This addition may take several hours.
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-6 hours to ensure the reaction goes to completion.[1]
-
Neutralization: Cool the reaction mixture in an ice bath. Slowly add concentrated sulfuric acid or phosphoric acid to neutralize the sodium methoxide catalyst. The temperature should be maintained below 35°C during neutralization.[1]
-
Purification: The crude product is then purified by distillation. Unreacted starting materials and low-boiling impurities are removed in the initial fraction. The final product, this compound, is collected at its boiling point (142-143°C at atmospheric pressure).
Section 5: Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for MMP synthesis.
References
Byproduct identification in the synthesis of Methoxymethyl propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methoxymethyl propionate (B1217596).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of methoxymethyl propionate, providing potential causes and solutions.
| Issue / Question | Potential Cause | Troubleshooting / Solution |
| 1. Low or No Yield of this compound | Incomplete reaction due to inactive reagents, insufficient reaction time or temperature, or improper stoichiometry. | - Verify Reagent Quality: Use fresh, anhydrous sodium propionate and high-purity chloromethyl methyl ether. - Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by GC-MS. Ensure the molar ratio of chloromethyl methyl ether to sodium propionate is appropriate (typically a slight excess of the ether). - Check for Competing Reactions: The Williamson ether synthesis can be prone to elimination reactions, especially at higher temperatures. |
| 2. Presence of a Major Byproduct with a Similar Retention Time in GC-MS | Isomer formation, specifically methyl 3-methoxypropionate, is a common issue depending on the synthetic route. | - Confirm Structure: Utilize NMR spectroscopy to differentiate between this compound and its isomer, methyl 3-methoxypropionate, based on their distinct chemical shifts. - Adjust Synthesis Strategy: If the byproduct is the result of an alternative reaction pathway, consider modifying the synthetic route. For instance, the reaction of sodium propionate with chloromethyl methyl ether is a common method. |
| 3. Contamination with Starting Materials | Incomplete reaction or inefficient purification. | - Drive the Reaction to Completion: Increase reaction time or temperature, or consider adding a catalyst if applicable. - Improve Purification: Optimize the distillation or chromatography conditions to effectively separate the product from unreacted sodium propionate and chloromethyl methyl ether. |
| 4. Formation of Polymeric Byproducts | Side reactions of chloromethyl methyl ether, which is a known carcinogen and can undergo self-polymerization or react with other species. | - Control Stoichiometry and Temperature: Use a controlled amount of chloromethyl methyl ether and maintain a moderate reaction temperature to minimize side reactions. - Purification: Polymeric materials can often be removed by distillation or filtration. |
Byproduct Identification and Data
The primary byproduct of concern in the synthesis of this compound is its isomer, methyl 3-methoxypropionate. The formation of this isomer can occur under certain reaction conditions. Below is a summary of analytical data to help distinguish the desired product from this key byproduct.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, CDCl₃) | Key GC-MS Fragments (m/z) |
| This compound | CH₃CH₂C(=O)OCH₂OCH₃ | 118.13 | Not readily available | Distinct signals for the -OCH₂O- protons. | Expected fragments from the ester and methoxymethyl groups. |
| Methyl 3-Methoxypropionate | CH₃OCH₂CH₂C(=O)OCH₃ | 118.13 | 142-143[1] | ~3.70 (s, 3H, -COOCH₃), ~3.66 (t, 2H, -OCH₂-), ~3.35 (s, 3H, -OCH₃), ~2.58 (t, 2H, -CH₂COO-)[2] | 118 (M+), 87, 59, 45[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Sodium propionate
-
Chloromethyl methyl ether (Caution: Carcinogen)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, suspend anhydrous sodium propionate in the chosen solvent.
-
With stirring, add chloromethyl methyl ether dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Byproduct Identification by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the product and any byproducts based on their retention times.
-
Compare the mass spectra of the observed peaks with library data (e.g., NIST) and the expected fragmentation patterns of this compound and potential byproducts like methyl 3-methoxypropionate.
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product or isolated byproduct in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the structure of the desired product and identify any byproducts.
-
The presence of a singlet for the -OCH₂O- protons is characteristic of this compound, whereas methyl 3-methoxypropionate will show two distinct triplets and two singlets for the different proton environments.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Methoxymethyl Propionate and Ethyl Lactate as Solvents for Researchers and Drug Development Professionals
In the landscape of solvent selection for research, development, and pharmaceutical applications, methoxymethyl propionate (B1217596) and ethyl lactate (B86563) present distinct profiles. Ethyl lactate is a well-established, bio-based solvent lauded for its favorable safety and environmental characteristics. In contrast, detailed public information on methoxymethyl propionate is less abundant, necessitating a comparison with a more functionally similar and well-documented solvent, ethyl 3-ethoxypropionate (EEP), to provide a comprehensive guide for scientists and researchers. This guide will therefore focus on a detailed comparison of ethyl lactate and ethyl 3-ethoxypropionate, with available data on this compound included where possible.
Physicochemical Properties: A Tabulated Comparison
A solvent's performance is fundamentally dictated by its physical and chemical properties. Below is a summary of key physicochemical data for ethyl lactate and ethyl 3-ethoxypropionate. Data for this compound is limited.
| Property | This compound | Ethyl Lactate | Ethyl 3-Ethoxypropionate (EEP) |
| CAS Number | 70767-92-9 | 97-64-3 (racemate) | 763-69-9 |
| Molecular Formula | C5H10O3 | C5H10O3 | C7H14O3 |
| Molecular Weight ( g/mol ) | 118.13 | 118.13 | 146.19 |
| Boiling Point (°C) | Data not available | 151-155[1] | 165-172 |
| Melting Point (°C) | Data not available | -26[1] | -76 |
| Density (g/cm³ at 20°C) | Data not available | 1.03[2] | 0.95 |
| Flash Point (°C) | Data not available | 46 | 58 |
| Solubility in Water | Data not available | Miscible[1] | Low |
Performance in Key Applications
Both ethyl lactate and ethyl 3-ethoxypropionate are recognized for their utility in coatings and as cleaning agents. Their performance in pharmaceutical formulations, however, presents a key differentiator.
Ethyl Lactate:
Ethyl lactate is widely regarded as a "green solvent" due to its derivation from renewable resources (fermentation of corn starch) and its biodegradability.[3][4] Its favorable toxicological profile has led to its approval by the U.S. Food and Drug Administration (FDA) for certain applications in food and pharmaceuticals.[5]
In the pharmaceutical industry, ethyl lactate serves as a versatile solvent for active pharmaceutical ingredients (APIs), a carrier for topical drug delivery, and in the formulation of coatings for solid oral dosage forms.[5] Its ability to dissolve a wide range of polymers makes it suitable for developing drug-eluting coatings and for granulation processes.
Ethyl 3-Ethoxypropionate (EEP):
EEP is a slow-evaporating ether-ester solvent known for its excellent solvency for a wide range of polymers used in the coatings industry.[2][6][7] Its slow evaporation rate and good flow and leveling properties make it ideal for high-performance coatings, including automotive and industrial applications.[7][8] EEP is also noted for its low surface tension and high electrical resistance.[2]
While its primary applications are in the coatings and electronics industries, its use as a solvent in pharmaceutical formulations is less documented than that of ethyl lactate. However, its properties may be advantageous in specific drug delivery systems where a slow-evaporating, non-HAP (Hazardous Air Pollutant) solvent is required. Propionate esters, in general, are used in pharmaceutical formulations as solvents and to create fruity aromas.[9][10]
Experimental Protocols
To provide a framework for comparative evaluation, the following section outlines standardized experimental protocols for assessing key solvent performance characteristics relevant to researchers and drug development professionals.
Determination of API Solubility
Objective: To quantify the solubility of a model Active Pharmaceutical Ingredient (API) in each solvent.
Methodology: A saturated solution of the API is prepared in the test solvent at a controlled temperature. The concentration of the dissolved API is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Evaluation of Polymer Film Coating
Objective: To assess the quality of a polymer film formed from a solution in each solvent.
Methodology: A solution of a model polymer (e.g., Eudragit®) is prepared in the test solvent. The solution is then cast onto a substrate and allowed to dry under controlled conditions. The resulting film is evaluated for clarity, uniformity, and the presence of defects.
Safety and Environmental Profile
A critical aspect of solvent selection is the consideration of safety, health, and environmental impact.
Ethyl Lactate:
-
Safety: Generally considered to have low toxicity.[4]
-
Environmental: Readily biodegradable and derived from renewable resources.[3][4] It is not classified as a hazardous air pollutant (HAP).
Ethyl 3-Ethoxypropionate:
-
Safety: Possesses a relatively lower toxicity compared to many traditional solvents.[7]
-
Environmental: Readily biodegradable and is not a HAP.[2]
Logical Comparison of Solvent Properties
The choice between ethyl lactate and EEP will depend on the specific requirements of the application. The following diagram illustrates a decision-making pathway based on key solvent characteristics.
Conclusion
For researchers, scientists, and drug development professionals, both ethyl lactate and ethyl 3-ethoxypropionate offer compelling advantages over traditional, more hazardous solvents.
Ethyl lactate stands out as a versatile, bio-based solvent with a strong safety profile and established use in pharmaceutical formulations. Its miscibility with water and broad solvency make it a prime candidate for a wide range of applications, from API dissolution to tablet coating.
Ethyl 3-ethoxypropionate is a high-performance, slow-evaporating solvent that excels in applications requiring superior film formation and leveling, particularly in coatings. While its use in pharmaceuticals is less prevalent, its non-HAP status and biodegradability make it a viable alternative in specific formulation challenges where its unique properties are beneficial.
The selection between these two solvents will ultimately be guided by the specific demands of the application, including the required solubility of the active ingredient or polymer, the desired evaporation characteristics, and the overall safety and environmental objectives of the project. The limited availability of public data on This compound currently restricts its direct comparison and underscores the importance of relying on well-characterized solvents for reproducible and reliable research and development outcomes.
References
- 1. dow.com [dow.com]
- 2. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 3. pcimag.com [pcimag.com]
- 4. biviture.com [biviture.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. kjchemicals.co.kr [kjchemicals.co.kr]
- 7. ETHYL 3-ETHOXYPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 8. Ethyl 3-ethoxypropionate (EEP) CAS 763-69-9 For Sale - Kerton Chemical [kerton-industry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Propionic acid - Wikipedia [en.wikipedia.org]
Methoxymethyl Propionate: A Performance-Based Comparison with Traditional Coating Solvents
In the dynamic landscape of coating formulations, the pursuit of high-performance, environmentally conscious, and safe materials is paramount. Methoxymethyl propionate (B1217596) (MMP) has emerged as a promising alternative to traditional solvents, offering a unique balance of properties. This guide provides an objective comparison of MMP's performance against established solvents such as toluene (B28343), xylene, butyl acetate (B1210297), and propylene (B89431) glycol methyl ether acetate (PMA), supported by available data and detailed experimental methodologies.
Executive Summary
Methoxymethyl propionate (MMP) presents itself as a viable substitute for several traditional coating solvents, demonstrating strong solvency for a variety of common resins. While direct quantitative comparisons on all performance metrics are not extensively available in published literature, the existing data and qualitative assessments suggest that MMP can offer comparable, and in some cases superior, performance to solvents like PMA, particularly in terms of solvency and potential for improved gloss. Its favorable environmental and safety profile further enhances its appeal as a modern solvent choice. However, for a complete assessment, further direct comparative studies generating quantitative data on properties like Kauri-butanol value, viscosity reduction efficiency, and specific coating performance metrics are warranted.
Physico-Chemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its behavior and suitability for different coating applications. The following table summarizes the key physico-chemical properties of this compound and a selection of traditional solvents.
| Property | This compound (MMP) | Toluene | Xylene | n-Butyl Acetate | PMA (Propylene Glycol Methyl Ether Acetate) |
| CAS Number | 3852-09-3[1] | 108-88-3[2][3] | 1330-20-7[4] | 123-86-4 | 108-65-6[5] |
| Molecular Formula | C5H10O3[1][6] | C7H8[3][7] | C8H10[4] | C6H12O2 | C6H12O3[5] |
| Molecular Weight ( g/mol ) | 118.13[6] | 92.14 | 106.16 | 116.16 | 132.16[5] |
| Boiling Point (°C) | 142-143[8] | 110.6[2][3] | 138-144[9] | 126-128[10] | 146[5] |
| Flash Point (°C) | 47[1][8] | 4.4[3] | 25[9] | 22 | 42[5] |
| Density (g/cm³ at 20°C) | 1.009[8] | 0.867[2] | 0.87[9] | 0.882 | 0.967[5] |
| Evaporation Rate (n-BuAc=1) | Data not available | 2.2[2] | 0.7 | 1.0[11] | 0.33[5] |
| Surface Tension (dynes/cm at 20°C) | Data not available | 28.93[3] | Data not available | Low | 26.9[5] |
Performance in Coatings
The efficacy of a solvent in a coating formulation is determined by its ability to dissolve resins, reduce viscosity, and contribute to the final film properties.
Solvency Power
Experimental Protocol: Kauri-Butanol Value (ASTM D1133)
The Kauri-butanol value is a standardized measure of a hydrocarbon solvent's solvent power.[13]
-
Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.
-
Titration: 20 g of the standard kauri-butanol solution is placed in a flask. The solvent being tested is then titrated from a burette into the flask.
-
Endpoint Determination: The titration is continued until the solution becomes turbid, obscuring a standard print placed behind the flask.
-
Calculation: The volume of solvent required to reach the endpoint is the Kauri-butanol value. A higher Kb value indicates a stronger solvent.[14][15]
Diagram: Kauri-Butanol Test Workflow
Viscosity Reduction Efficiency
An effective solvent should efficiently reduce the viscosity of the resin solution to a suitable level for application. While specific comparative data for MMP is lacking, its strong solvency suggests it would be an effective viscosity-reducing agent. Traditional solvents like toluene and xylene are well-regarded for their ability to lower the viscosity of various paint systems.[4][11]
Experimental Protocol: Rotational Viscometer
-
Sample Preparation: Prepare solutions of a specific resin (e.g., alkyd, acrylic) at various concentrations in the solvent being tested.
-
Temperature Control: Bring the sample to a constant, specified temperature (e.g., 25°C) using a water bath.
-
Measurement: Use a rotational viscometer with a specified spindle and rotational speed to measure the viscosity of the solution in centipoise (cP) or Krebs units (KU).
-
Data Analysis: Plot viscosity as a function of solvent concentration to compare the efficiency of different solvents.
Diagram: Viscosity Reduction Evaluation
Impact on Final Coating Properties
The choice of solvent can significantly influence the final appearance and performance of the cured coating film.
Gloss, Hardness, and Adhesion
While comprehensive quantitative data is not available for MMP, some studies suggest that its use can lead to coatings with high gloss. The hardness and adhesion of a coating are complex properties influenced by the entire formulation, but the solvent plays a role in film formation which impacts these characteristics.
Experimental Protocols
-
Gloss (ASTM D523): Gloss is measured using a gloss meter at specific angles (e.g., 20°, 60°, 85°). The instrument measures the specular reflectance of the coating surface and provides a value in Gloss Units (GU).
-
Pencil Hardness (ASTM D3363): This test uses a set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest). The pencils are pushed across the coated surface at a 45-degree angle. The hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.
-
Adhesion (ASTM D3359 - Cross-Hatch Test):
-
A lattice pattern is cut through the coating to the substrate using a special cutting tool.
-
A specified pressure-sensitive tape is applied over the lattice and smoothed down.
-
The tape is then rapidly pulled off at a 180-degree angle.
-
The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling) by visually assessing the amount of coating removed.
-
Diagram: Coating Performance Testing Workflow
Environmental, Health, and Safety Profile
The selection of a solvent should not be based on performance alone. The environmental, health, and safety (EHS) profile is a critical consideration for modern coating formulations.
| Parameter | This compound (MMP) | Toluene | Xylene | n-Butyl Acetate | PMA |
| Flammability | Flammable liquid and vapor[1] | Highly flammable liquid and vapor | Flammable liquid and vapor[4] | Flammable liquid and vapor | Flammable liquid[5] |
| Toxicity | Irritating to eyes, respiratory system, and skin[1] | Harmful if inhaled; may cause drowsiness or dizziness; suspected of damaging fertility or the unborn child | Harmful in contact with skin and if inhaled; causes skin irritation[16] | May cause drowsiness or dizziness | May cause drowsiness or dizziness |
| Environmental Fate | Information not readily available | Toxic to aquatic life with long-lasting effects | Harmful to aquatic life[9] | Readily biodegradable[11] | Information not readily available |
| Regulatory Status | Listed on Canada's NDSL[1] | Hazardous Air Pollutant (HAP) | Hazardous Air Pollutant (HAP)[4] | Not a HAP[11] | Not a HAP |
Conclusion
This compound demonstrates significant potential as a high-performance, safer alternative to several traditional solvents in the coatings industry. Its strong solvency and favorable environmental profile make it an attractive option for formulators seeking to meet modern performance and regulatory demands. While a comprehensive set of quantitative, comparative data is still emerging, the available information suggests that MMP is a promising candidate for further evaluation and adoption in a wide range of coating applications. Researchers and product development professionals are encouraged to conduct in-house testing to validate the performance of MMP in their specific formulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. mgchemicals.com [mgchemicals.com]
- 3. casewayproducts.com [casewayproducts.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. unitedpaints.co.nz [unitedpaints.co.nz]
- 10. alliancechemical.com [alliancechemical.com]
- 11. productcatalog.eastman.com [productcatalog.eastman.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 14. techspray.com [techspray.com]
- 15. besttechnologyinc.com [besttechnologyinc.com]
- 16. media.bazan.co.il [media.bazan.co.il]
Validating the Purity of Synthesized Methoxymethyl Propionate: A Comparative Guide to HPLC, GC, and NMR Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of Methoxymethyl propionate (B1217596).
Methoxymethyl propionate is synthesized, for instance, via the reaction of methanol (B129727) and methyl acrylate.[1][2] Potential impurities in the final product can include unreacted starting materials (methanol, methyl acrylate), and byproducts from side-reactions. The choice of analytical technique for purity assessment depends on factors such as the nature of these impurities, the required level of sensitivity, and the desired quantitative accuracy.
Comparative Analysis of Analytical Techniques
The table below summarizes the key performance characteristics of HPLC, GC, and NMR for the purity analysis of a small organic molecule like this compound. The values presented are typical and may vary depending on the specific instrumentation and method parameters.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing structural and quantitative information. |
| Typical Stationary Phase | Reversed-phase C18 silica-based column.[3] | Fused silica (B1680970) capillary column coated with a non-polar or mid-polar stationary phase (e.g., polysiloxane). | Not applicable. |
| Typical Mobile Phase | Isocratic or gradient mixture of acetonitrile, methanol, and water, often with a modifier like formic acid.[3] | Inert carrier gas such as helium or nitrogen. | Deuterated solvent (e.g., CDCl3). |
| Detection Method | UV-Vis Detector (typically at 210 nm for esters), Refractive Index (RI) Detector, or Mass Spectrometer (MS).[3] | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Radiofrequency detector. |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL | ~1 - 10 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 5 µg/mL | ~5 - 50 ng/mL | ~0.5 - 5 mg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 (for quantitative NMR) |
| Precision (%RSD) | < 2% | < 2% | < 1% (for quantitative NMR) |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in deuterated solvent. |
| Strengths | - High resolution for complex mixtures.- Suitable for non-volatile and thermally labile compounds.- Well-established for purity determination and impurity profiling. | - High efficiency and resolution for volatile compounds.- High sensitivity with FID.- Robust and reliable for routine analysis. | - Provides structural confirmation.- Inherently quantitative without the need for a reference standard of the analyte (qNMR).- Non-destructive. |
| Limitations | - Requires a chromophore for UV detection.- May require derivatization for some compounds. | - Limited to volatile and thermally stable compounds. | - Lower sensitivity compared to HPLC and GC.- Can be complex to interpret for mixtures without well-resolved signals. |
Experimental Protocols
HPLC Method for Purity Determination of this compound
This proposed method is based on common practices for the analysis of short-chain esters.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Refractive Index (RI) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if response is sufficient) or RI detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1, 1.5, 2 mg/mL) and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a freshly prepared mobile phase and standard solution.
-
-
Accuracy: Perform a recovery study by spiking a known amount of pure this compound into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography (GC) Method for Purity Determination
This proposed method is suitable for the volatile nature of this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
Sample Preparation:
-
Dilute the synthesized this compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
A Certificate of Analysis for a commercial sample of this compound indicates purity determined by NMR to be 98.0%.[1] Quantitative NMR (qNMR) can be used for an absolute purity assessment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) with a known internal standard (e.g., dimethyl sulfone).
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing:
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes, the following diagrams outline the experimental workflow for HPLC validation and a comparison of the logical steps for purity assessment by the three techniques.
Caption: Workflow for HPLC Method Validation of this compound.
Caption: Logical Steps for Purity Assessment by HPLC, GC, and NMR.
Conclusion
The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC and GC are powerful separation techniques that are well-suited for identifying and quantifying impurities. HPLC is versatile for a wider range of compounds, while GC offers high efficiency for volatile substances. NMR spectroscopy, on the other hand, provides invaluable structural information and can be used for absolute quantification without the need for a specific reference standard of the analyte. For a comprehensive and robust purity assessment, an orthogonal approach using a separation technique (HPLC or GC) in conjunction with a spectroscopic technique (NMR) is highly recommended.
References
Cross-reactivity of Methoxymethyl propionate with other functional groups
A Comparative Guide to the Cross-Reactivity of Methoxymethyl Propionate (B1217596)
For researchers and professionals in drug development, understanding the potential for off-target interactions is paramount. Cross-reactivity, the binding of an antibody or drug molecule to structurally similar, non-target molecules, can lead to unforeseen side effects or inaccurate immunoassay results.[1][2] This guide provides a comparative analysis of the potential cross-reactivity of Methoxymethyl propionate, a compound with ester and ether functional groups.
Chemical Structure and Properties:
This compound (C5H10O3) is an ester characterized by a propionate group and a methoxymethyl ether group.[3][4] Its molecular weight is approximately 118.13 g/mol .[3][5] The presence of both an ester and an ether linkage dictates its potential interactions and cross-reactivity profile.
Figure 1. Chemical structure of this compound.
Potential Cross-Reactivity Based on Functional Groups
Direct experimental data on the cross-reactivity of this compound is not extensively available in peer-reviewed literature. However, by analyzing its constituent functional groups, we can infer potential cross-reactivity with other molecules. In drug development, even minor structural modifications can significantly alter a compound's binding affinity and cross-reactivity.[1]
1. Ester Group (Propionate):
The propionate ester is a key structural feature. Antibodies or receptors that bind to this compound would likely recognize the size, shape, and electronic distribution of this group. Therefore, other small-chain esters may exhibit cross-reactivity.
2. Ether Group (Methoxymethyl):
The methoxymethyl group presents an ether linkage. The methoxy (B1213986) group (-OCH3) is a common substituent in many approved drugs and can form hydrogen bonds and hydrophobic interactions with biological targets.[6][7] Its presence can influence a molecule's physicochemical and pharmacokinetic properties.[6] Compounds containing similar ether functionalities could potentially compete for the same binding sites.
The table below summarizes the predicted cross-reactivity potential of this compound with compounds containing related functional groups. This prediction is based on the principle of structural similarity, a key driver of immunological and pharmacological cross-reactivity.
| Functional Group | Example Compound | Structural Similarity to this compound | Predicted Cross-Reactivity Potential |
| Short-chain Esters | Ethyl acetate, Methyl butyrate | High (similar ester linkage and alkyl chain length) | High |
| Long-chain Esters | Methyl stearate | Low (significant difference in alkyl chain length) | Low |
| Propionate Derivatives | Propionic acid, Sodium propionate | Medium (shares the propionyl group but lacks the ether) | Medium |
| Simple Ethers | Diethyl ether, Methylal (dimethoxymethane) | Medium (shares the ether linkage but lacks the ester) | Medium |
| Alkoxy Alcohols | 2-Methoxyethanol | Low (contains a methoxy group but has a hydroxyl instead of an ester) | Low |
| Alkanes | Pentane, Hexane | Very Low (lacks both ester and ether functional groups) | Very Low |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[8][9] This technique quantifies the ability of analogous compounds to compete with the target analyte for binding to a specific antibody.
Competitive ELISA Protocol
This protocol provides a framework for assessing the cross-reactivity of various compounds against a hypothetical antibody raised against this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Specific primary antibody (e.g., rabbit anti-Methoxymethyl propionate)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
Test compounds (potential cross-reactants)
-
Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the test compounds and this compound (as a standard). In a separate plate or tubes, pre-incubate 50 µL of each test compound dilution with 50 µL of the primary antibody solution for 30 minutes.
-
Incubation: Add 100 µL of the pre-incubated antibody-compound mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.[10][11]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.[10]
-
Washing: Repeat the washing step five times.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[11]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal. A higher percentage indicates greater cross-reactivity.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate the competitive ELISA workflow and a logical decision-making pathway.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Logical workflow for the assessment of cross-reactivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. This compound | C5H10O3 | CID 11228781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. stjohnslabs.com [stjohnslabs.com]
A Comparative Analysis of Methoxymethyl Propionate and Acetone as Cleaning Solvents
In the realm of scientific research and drug development, the selection of an appropriate cleaning solvent is paramount to ensure the integrity of experimental results and the purity of synthesized compounds. This guide provides a detailed comparison of the efficacy of Methoxymethyl Propionate (MMP) and Acetone, two prominent solvents utilized for cleaning applications in laboratory and industrial settings. The following sections present a comprehensive overview of their physical and chemical properties, supported by a general experimental protocol for evaluating cleaning efficacy.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a cleaning solvent is often dictated by its physical and chemical characteristics. A summary of the key properties of this compound and Acetone is presented in the table below.
| Property | This compound (MMP) | Acetone |
| Molecular Formula | C5H10O3[1] | (CH3)2CO |
| Molecular Weight | 118.13 g/mol [1] | 58.08 g/mol |
| Boiling Point | 142-143 °C[2] | 56 °C[3] |
| Density | 1.009 g/mL at 25 °C[2] | 0.79 g/cm³ at 20°C[3] |
| Flash Point | 118 °F[2] | -20 °C |
| Evaporation Rate | Moderate | Fast[3][4] |
| Water Solubility | 428.60 g/L at 25 °C[5] | Miscible[3][6] |
| Solvency | Effective for dissolving various polar and non-polar substances.[4] Used as a solvent in paints, coatings, and industrial cleaners.[5] | Excellent for dissolving oils, greases, resins, and adhesives.[3][5] |
| Residue upon Evaporation | Data not readily available | Leaves no residue.[4][5] |
Experimental Protocol for Efficacy Evaluation
To objectively assess the cleaning efficacy of solvents like this compound and Acetone, a standardized experimental protocol is crucial. The following methodology, based on established standards such as ASTM G122, provides a framework for such an evaluation.[3]
Objective:
To quantify and compare the cleaning efficacy of this compound and Acetone in removing a specific contaminant from a standardized substrate.
Materials:
-
Solvents: this compound (≥98.0% purity), Acetone (≥99.5% purity)[1][3]
-
Substrate: Standardized stainless steel coupons (e.g., 10 cm x 10 cm).
-
Contaminant: A representative soil relevant to the intended application (e.g., a specific grease, oil, or drug residue).
-
Equipment: Analytical balance (± 0.0001 g), beakers, ultrasonic bath, controlled-temperature oven, forceps, lint-free wipes.
Procedure:
-
Coupon Preparation:
-
Clean all stainless steel coupons thoroughly with a standard cleaning agent (e.g., ethanol) to remove any pre-existing contaminants.
-
Dry the coupons in an oven at a specified temperature (e.g., 105 °C) for a set duration (e.g., 1 hour).
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon accurately on an analytical balance and record the initial weight (W1).
-
-
Contamination Application:
-
Apply a precise and consistent amount of the chosen contaminant to the surface of each coupon. This can be achieved by methods such as gravimetric deposition or controlled spraying.
-
Allow the contaminant to set on the coupon surface for a predetermined period.
-
Weigh the contaminated coupon and record the weight (W2). The weight of the soil is Ws = W2 - W1.
-
-
Cleaning Process:
-
Immerse a set of contaminated coupons in a beaker containing this compound and another set in a beaker with Acetone.
-
The cleaning can be performed under controlled conditions, for example, in an ultrasonic bath at a specific frequency and temperature for a defined duration (e.g., 10 minutes).
-
After the cleaning cycle, remove the coupons using forceps and allow them to air dry or dry in an oven at a temperature below the boiling point of the respective solvent.
-
-
Efficacy Assessment:
-
Once completely dry, weigh the cleaned coupons and record the final weight (W3).
-
The weight of the remaining soil is Wr = W3 - W1.
-
The cleaning efficacy (CE) can be calculated as a percentage using the following formula: CE (%) = [(Ws - Wr) / Ws] x 100
-
-
Data Analysis:
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Calculate the average cleaning efficacy and standard deviation for both this compound and Acetone.
-
Compare the results to determine which solvent exhibits higher efficacy for the specific contaminant and substrate tested.
-
Logical Framework for Solvent Selection
The selection of an appropriate cleaning solvent is a multi-faceted process that extends beyond just cleaning efficacy. The following diagram illustrates a logical workflow for making an informed decision.
Caption: A logical workflow for selecting a suitable cleaning solvent.
Conclusion
Both this compound and Acetone are effective cleaning solvents with distinct property profiles. Acetone is a well-established, fast-evaporating solvent with high solvency for a wide range of contaminants and leaves no residue.[4][5] this compound, with its higher boiling point and lower volatility, may be suitable for applications where a longer contact time is required. The choice between these two solvents should be guided by a thorough evaluation of the specific cleaning requirements, including the nature of the contaminant, substrate compatibility, process parameters, and safety considerations. The provided experimental protocol offers a robust framework for conducting such an evaluation to make an evidence-based decision.
References
Cytotoxicity of Methoxymethyl Propionate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of solvents is paramount for ensuring the validity and reliability of in vitro experimental results. This guide provides a comparative analysis of the cytotoxicity of various common laboratory solvents, with a focus on methoxymethyl propionate (B1217596) (MMP). Due to a lack of direct experimental data on the cytotoxicity of methoxymethyl propionate in peer-reviewed literature, this guide also includes data on structurally similar solvents to provide a preliminary assessment.
Executive Summary
Comparative Cytotoxicity of Common Solvents
The following table summarizes the in vitro cytotoxicity of several common laboratory solvents across various cell lines and assays. The half-maximal inhibitory concentration (IC50) and the concentration that causes a 50% reduction in cell viability (CC50) are common metrics used to quantify cytotoxicity. Lower values indicate higher cytotoxicity.
| Solvent | Cell Line(s) | Assay | Cytotoxicity Metric (Concentration) | Reference(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | MCF-7, RAW-264.7, HUVEC | MTT | Low toxicity at ≤ 0.5% (v/v) | [1] |
| Balb/3T3, 293T | CCK-8 | 70% cell viability at 1.40% (v/v) in Balb/3T3 | ||
| Ethanol (B145695) | MCF-7, RAW-264.7, HUVEC | MTT | Low toxicity at ≤ 0.5% (v/v) | [1] |
| Balb/3T3, 293T | CCK-8 | 70% cell viability at 1.20% (v/v) in Balb/3T3 | ||
| Methanol | Balb/3T3, 293T | CCK-8 | 70% cell viability at 3.70% (v/v) in Balb/3T3 | |
| Acetone | MCF-7, RAW-264.7, HUVEC | MTT | Low toxicity at ≤ 0.5% (v/v) | [1] |
| Balb/3T3, 293T | CCK-8 | 70% cell viability below 0.20% (v/v) | ||
| Dimethylformamide (DMF) | MCF-7, RAW-264.7, HUVEC | MTT | Higher toxicity, recommended max concentration 0.1% (v/v) | [1] |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Rat, Mouse | Inhalation | Degeneration of olfactory epithelium | [2] |
| Ethyl 3-Ethoxypropionate | Rat, Rabbit | Oral, Dermal | LD50 (Oral, Rat): 4,309 - 5,000 mg/kg; LD50 (Dermal, Rabbit): 4,080 - 10,000 mg/kg | [3] |
Note: The absence of data for this compound (MMP) in this table highlights a current knowledge gap in the scientific literature. Researchers are encouraged to perform their own cytotoxicity assessments for MMP in their specific cell models.
Experimental Protocols for Cytotoxicity Assays
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of the test solvent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9][10][11][12]
Experimental Workflow:
Figure 2: Experimental workflow for the LDH cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat the cells with the test solvent.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.
Signaling Pathways in Solvent-Induced Cytotoxicity
Organic solvents can induce cytotoxicity through various mechanisms that often involve the disruption of cellular signaling pathways. While the specific pathways affected can vary depending on the solvent and cell type, some common mechanisms include the induction of apoptosis (programmed cell death) and necrosis.
Apoptotic Signaling Pathways:
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.
Figure 3: Simplified overview of extrinsic and intrinsic apoptotic signaling pathways.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to apoptosis.
-
Intrinsic Pathway: Cellular stress, such as that induced by toxic solvents, can trigger the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. Pro-apoptotic proteins like Bax and Bak can form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases.
Conclusion and Recommendations
The selection of a solvent for in vitro studies requires careful consideration of its potential to induce cytotoxicity. While solvents like DMSO and ethanol are generally considered safe at low concentrations (≤ 0.5%), their cytotoxic effects can be cell-type dependent. For novel or less-characterized solvents such as this compound, it is imperative for researchers to conduct their own thorough cytotoxicity assessments using appropriate cell lines and a range of concentrations. The experimental protocols and background on signaling pathways provided in this guide serve as a valuable resource for designing and interpreting such studies. The lack of publicly available cytotoxicity data for this compound represents a significant data gap that the research community is encouraged to address.
References
- 1. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. redox.com [redox.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. abcam.com [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methoxymethyl Propionate
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Methoxymethyl propionate (B1217596). It is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.
Methoxymethyl propionate is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] Proper handling and disposal are crucial to minimize risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Handling Large Quantities or Outside of a Fume Hood | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical-resistant apron or coveralls over a laboratory coat | A NIOSH/MSHA approved respirator with an appropriate cartridge is necessary if ventilation is inadequate or if vapors are generated.[1][3] |
| Spill Cleanup | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge, or a self-contained breathing apparatus (SCBA) for large spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[4][5]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Assemble all necessary equipment and reagents before starting work.
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood.
-
Ground and bond containers when transferring the material to prevent static discharge.[1][4]
-
Use a clean, dry, and compatible container for weighing and transferring.
-
Slowly pour the liquid to minimize splashing and vapor generation.
-
Close the container tightly immediately after use.[4]
3. During Experimentation:
-
Keep all vessels containing this compound covered.
-
Maintain a safe working distance and avoid leaning into the fume hood.
-
Continuously monitor the experiment for any signs of unexpected reactions.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Clean all glassware and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]
2. Waste Container and Labeling:
-
Use a compatible, properly sealed, and clearly labeled waste container.[7]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and indicate that it is a "Flammable Liquid" and "Irritant."
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the waste container away from sources of ignition and incompatible materials.[8]
4. Professional Disposal:
-
Never dispose of this compound down the drain or in regular trash.[7]
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Spill:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
